2,4-Dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxyaniline | |
|---|---|---|
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InChI |
InChI=1S/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H3 | |
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InChI Key |
GEQNZVKIDIPGCO-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=CC(=C(C=C1)N)OC | |
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Molecular Formula |
C8H11NO2 | |
| Record name | 2,4-DIMETHOXYANILINE | |
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DSSTOX Substance ID |
DTXSID7043829 | |
| Record name | 2,4-Dimethoxyaniline | |
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Molecular Weight |
153.18 g/mol | |
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Physical Description |
2,4-dimethoxyaniline is a black crystalline solid. (NTP, 1992), Black solid; [CAMEO] Black solid; mp = 34-37 deg C; [MSDSonline] | |
| Record name | 2,4-DIMETHOXYANILINE | |
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| Record name | 2,4-Dimethoxyaniline | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ETHER, ALC, BENZENE, HOT PETROLEUM ETHER | |
| Record name | 2,4-DIMETHOXYANILINE | |
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| Record name | 2,4-DIMETHOXYANILINE | |
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Color/Form |
PLATES FROM PETROLEUM ETHER | |
CAS No. |
2735-04-8 | |
| Record name | 2,4-DIMETHOXYANILINE | |
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| Record name | 2,4-Dimethoxyaniline | |
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| Record name | 2,4-Dimethoxyaniline | |
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| Record name | Benzenamine, 2,4-dimethoxy- | |
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| Record name | 2,4-dimethoxyaniline | |
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| Record name | 2,4-DIMETHOXYANILINE | |
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Melting Point |
92.3 °F (NTP, 1992), 33.5 °C | |
| Record name | 2,4-DIMETHOXYANILINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethoxyaniline (CAS No. 2735-04-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2,4-Dimethoxyaniline. The information is intended to support research, development, and quality control activities involving this compound.
Core Properties
This compound is an organic compound that serves as a versatile intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, characterized by an aniline (B41778) core with two methoxy (B1213986) groups at positions 2 and 4, influences its reactivity and physical properties.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2735-04-8 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | White to pale yellow or black crystalline solid. | [3][4] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 144 °C at 20 Torr | [6] |
| Density | 1.075 g/mL at 25 °C | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [2][4] |
| Flash Point | 109 °C (closed cup) | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals corresponding to aromatic protons, methoxy groups, and the amine group. | [7] |
| ¹³C NMR | Resonances for the aromatic carbons, including those bearing the methoxy and amino substituents, and the methoxy carbons. | [3] |
| FTIR (KBr Pellet) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups. | [8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 153, with characteristic fragmentation patterns. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2,4-dimethoxynitrobenzene.[9] The following protocol is adapted from a patented method.[9]
Reaction: Reduction of 2,4-dimethoxynitrobenzene using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.
Materials:
-
2,4-Dimethoxynitrobenzene
-
Hydrazine hydrate (80% solution)
-
Ferric chloride (catalyst)
-
Activated carbon
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethoxynitrobenzene (1 part by weight) and ethanol (2 parts by weight).
-
To this solution, add activated carbon (0.12 parts by weight), ferric chloride (0.005 parts by weight), and 80% hydrazine hydrate (0.7 parts by weight).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.
-
Maintain the reflux for 2.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the activated carbon and catalyst. The activated carbon can be recycled.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the concentrated crude product to 15-18 °C to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the crude product with a 1:1 mixture of ethanol and water.
-
Dry the purified product in an oven to obtain this compound.
Diagram of Synthesis Workflow:
Caption: Synthesis of this compound via reduction.
Analytical Protocols
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
¹³C NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more for adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm)
Objective: To identify the functional groups present in this compound.
Instrumentation: FTIR Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[10]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: Scan a blank KBr pellet for background correction.[10]
Objective: To assess the purity of this compound and confirm its molecular weight.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1-10 µg/mL.
GC-MS Parameters (General for Aromatic Amines):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the analyte (e.g., 200).
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
Biological and Logical Relationships
While this compound is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, Schiff bases derived from dimethoxyanilines have shown potential as antioxidant agents.[11][12] This highlights the importance of this compound as a building block in the development of new therapeutic agents.
Conceptual Pathway to Bioactive Derivatives:
Caption: Role of this compound in developing bioactive compounds.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. shimadzu.com [shimadzu.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
physicochemical properties of 2,4-Dimethoxyaniline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and logical process visualization.
Core Physicochemical Data
This compound is an organic aromatic amine compound featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an amino group.[1][2] It serves as a crucial intermediate in the synthesis of dyes, pigments, and various pharmaceutical compounds.[1][2]
General and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 2735-04-8 |
| Molecular Formula | C₈H₁₁NO₂[3] |
| Molecular Weight | 153.18 g/mol [4] |
| Appearance | Dark brown or black crystalline solid[4][5][6] |
| Melting Point | 33-36 °C[5][6] |
| Boiling Point | 75-80 °C[5][6] |
| Density | 1.075 g/mL at 25 °C[5] |
| Flash Point | >230 °F (>109 °C) - closed cup[5] |
| Water Solubility | 7 g/L at 20 °C[5][6] |
| pKa | 5.14 ± 0.10 (Predicted)[6] |
| Stability | Stable, but sensitive to prolonged light exposure. Incompatible with acids.[5][6][7] |
Spectroscopic Data
Mass spectrometry data for this compound is available through various databases.
| Spectroscopy Type | Key Data Points |
| GC-MS | Major peaks observed at m/z 153, 138, and 110.[4] |
| MS-MS | Precursor ion at 154.0863 with product ions at 139, 122, and 123.[4] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key physicochemical properties of compounds like this compound.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure substances typically exhibit a sharp melting range of one to two degrees.[8]
Protocol:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample to pack a small amount (about 1-3 mm high) into the sealed end.[8][9]
-
Apparatus Setup:
-
Heating: Heat the apparatus slowly, at a rate of no more than 2°C per minute as the temperature approaches the expected melting point.[8]
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid mass turns into a clear liquid (the end of the melting range).[10]
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]
Protocol:
-
Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.[11][12]
-
Apparatus Setup:
-
Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary will bubble out.[11] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[11]
-
Observation: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11][12]
Workflow for Determining Equilibrium Solubility
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[13]
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The solute and solvent must be pure.[13]
-
Equilibration: Agitate the flask at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13] Saturation is confirmed by the persistent presence of undissolved solid.
-
Phase Separation: Allow the mixture to settle. Separate the saturated solution from the excess solid, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[14]
-
Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
-
Reporting: Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.[14]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used method for pKa determination due to its simplicity and low cost.[15] It involves monitoring pH changes in a solution upon the stepwise addition of a titrant.
Protocol:
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound in a suitable solvent (e.g., water or a co-solvent system). The concentration should be sufficient for sensitive detection (e.g., 1 mM).[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16]
-
Titration:
-
Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[16]
-
Since this compound is a weak base, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH to stabilize and recording the reading after each addition.[16]
-
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve.[15]
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which can be used for quantification according to the Beer-Lambert law.[17]
Protocol:
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Select the appropriate wavelength range for scanning.[18][19]
-
Sample Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one that does not absorb in the region of interest).
-
Use high-quality quartz cuvettes, as glass and plastic absorb UV light.[17]
-
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank or reference sample.[17] Place it in the spectrophotometer and perform a baseline scan to zero the instrument.[18] This corrects for any absorbance from the solvent and the cuvette itself.
-
Measurement:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the unknown sample.
-
-
Data Analysis: Create a calibration curve by plotting absorbance versus the concentration of the standard solutions.[20] Use the absorbance of the unknown sample and the calibration curve to determine its concentration.[20]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.[21]
Protocol:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample (e.g., 5-20 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22][23] The total volume should be around 0.6 mL.[23]
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.[22]
-
Wipe the outside of the tube to remove any contaminants and cap it securely.[23]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner and adjust its height using a depth gauge.[24]
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Locking: The spectrometer locks onto the deuterium (B1214612) signal from the solvent to stabilize the magnetic field.[23]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve high-resolution peaks.[23]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C).[23]
-
Acquisition: Set the experimental parameters (e.g., pulse sequence, number of scans) and begin the experiment.[23]
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay) is processed using a Fourier transform to generate the final NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to a residual solvent peak).
References
- 1. Page loading... [guidechem.com]
- 2. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 7. This compound | 2735-04-8 [chemicalbook.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pennwest.edu [pennwest.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. benchchem.com [benchchem.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. cbic.yale.edu [cbic.yale.edu]
- 20. mt.com [mt.com]
- 21. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 23. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 24. uwyo.edu [uwyo.edu]
Solubility of 2,4-Dimethoxyaniline in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyaniline is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes and active pharmaceutical ingredients (APIs).[1] Its solubility characteristics in different organic solvents are a critical parameter for its application in synthetic chemistry, influencing reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including available quantitative data, qualitative assessments, and a detailed experimental protocol for its determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [2][3] |
| Appearance | Black crystalline solid | [2] |
| Melting Point | 33-36 °C | [3][4] |
| Boiling Point | 75-80 °C | [4] |
| Density | 1.075 g/mL at 25 °C | [3] |
Solubility Data
The solubility of a compound is dependent on various factors, including the chemical nature of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a useful qualitative predictor of solubility. As a substituted aniline, this compound possesses both a non-polar aromatic ring and a polar amino group, as well as two methoxy (B1213986) groups which can participate in hydrogen bonding. This structure results in good solubility in a range of organic solvents.[1][5]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 7 | [3][4][6] |
Qualitative Solubility Information
Several sources provide qualitative descriptions of the solubility of this compound in common organic solvents:
| Solvent | Solubility | Reference |
| Ether | Soluble | [2] |
| Alcohol (General) | Soluble | [2] |
| Benzene | Soluble | [2] |
| Hot Petroleum Ether | Soluble | [2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvents for their applications, the following gravimetric method provides a reliable and straightforward approach.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporating dish or beaker. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish or beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point is recommended).
-
Once all the solvent has evaporated, allow the dish or beaker to cool to room temperature in a desiccator.
-
Weigh the dish or beaker containing the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/beaker from the final weight.
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:
-
Solubility ( g/100 mL): (Mass of residue (g) / Volume of filtered solution (mL)) x 100
-
Solubility (mol/L): (Mass of residue (g) / Molecular weight of this compound ( g/mol )) / Volume of filtered solution (L)
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A flowchart of the gravimetric method for determining solubility.
Applications in Drug Development
As a versatile chemical intermediate, this compound is a precursor in the synthesis of more complex molecules with potential biological activity. Its solubility is a key factor in designing efficient synthetic routes and in the formulation of final drug products. While specific signaling pathways directly involving this compound are not well-documented, as it is typically a building block rather than an active agent itself, its derivatives are explored in various therapeutic areas. The understanding and control of its solubility are therefore paramount in the early stages of drug discovery and development.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data is limited, qualitative assessments indicate good solubility in common non-polar and polar aprotic and protic organic solvents. For applications requiring precise solubility values, a detailed and reliable experimental protocol has been provided, along with a visual representation of the workflow. This information will be valuable for researchers, scientists, and drug development professionals working with this important chemical intermediate.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2735-04-8 [chemicalbook.com]
- 4. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemwhat.com [chemwhat.com]
Technical Guide: Physicochemical Characterization of 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 2,4-Dimethoxyaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] The document outlines its fundamental physicochemical properties and details the experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.
Physicochemical Data of this compound
This compound is an organic compound characterized by an aniline (B41778) core substituted with two methoxy (B1213986) groups at the 2 and 4 positions.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.[1] At room temperature, it typically presents as a solid.[1]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Melting Point | 33-36 °C | [2][3][4] |
| 34-37 °C | [2][5] | |
| Boiling Point | 75-80 °C | [2][3][6] |
| Density | 1.075 g/mL at 25 °C | [2][3][4] |
Experimental Protocols
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections provide detailed methodologies for these essential experiments.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7]
-
Sample of this compound (finely powdered and dry)[9]
-
Mortar and pestle (for mixed melting point determination)[7][8]
Procedure (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube.[8][9] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9] The solid must be well-packed to avoid shrinking during heating.[9]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[9]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is initially used to determine an approximate melting range.[8]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 15-20 °C below the approximate melting point.[8][9] The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[8]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Mixed Melting Point Technique for Identification:
To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed.[8] An equal mixture of the unknown and a pure sample of this compound is prepared.[7][8] If the unknown is identical to the known sample, the melting point of the mixture will be sharp and undepressed.[7][8] If they are different, the mixture will exhibit a significantly lower and broader melting range.[7][8]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10][11] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.[10]
Apparatus:
Procedure (Thiele Tube Method):
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into a small test tube.[10][11] A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[11][12]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11][12] This assembly is then clamped and immersed in a Thiele tube containing mineral oil, making sure the oil level is appropriate for circulation.[12]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[11][12] As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[11]
-
Observation and Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[11][12] The heat source is then removed, and the apparatus is allowed to cool slowly.[12] The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 2735-04-8 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 2,4-Dimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dimethoxyaniline (CAS No: 2735-04-8), a versatile intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₁NO₂ with a molecular weight of 153.18 g/mol .[1][2] The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.75 | d | 1H | Ar-H |
| 6.45 | d | 1H | Ar-H |
| 6.40 | dd | 1H | Ar-H |
| 3.85 | s | 3H | OCH₃ |
| 3.80 | s | 3H | OCH₃ |
| 3.70 | br s | 2H | NH₂ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 150.5 | Ar-C-O |
| 142.0 | Ar-C-O |
| 130.0 | Ar-C-N |
| 115.5 | Ar-CH |
| 102.5 | Ar-CH |
| 98.0 | Ar-CH |
| 55.8 | OCH₃ |
| 55.5 | OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| 1620 - 1580 | Strong | Aromatic C=C Bending |
| 1520 | Strong | N-H Bending |
| 1250 - 1200 | Strong | Aryl-O Stretch (Asymmetric) |
| 1050 - 1020 | Strong | Aryl-O Stretch (Symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Relative Intensity (%) | Assignment |
| 153 | 100 | [M]⁺ (Molecular Ion) |
| 138 | 80 | [M-CH₃]⁺ |
| 110 | 40 | [M-CH₃-CO]⁺ |
| 95 | 30 | [M-2xOCH₃]⁺ |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of spectroscopic data for a solid aromatic amine like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 128 scans or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the data by performing a background correction and, if necessary, an ATR correction.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]
-
Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Use an appropriate GC column (e.g., a non-polar capillary column).
-
Set the MS to scan over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be vaporized, separated on the GC column, and then enter the MS for ionization and detection.
-
The most common ionization technique for this type of analysis is Electron Ionization (EI).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Synthesis of 2,4-Dimethoxyaniline from 1,3-Dimethoxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,4-dimethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries[1], starting from 1,3-dimethoxybenzene (B93181). The synthesis is a two-step process involving the nitration of 1,3-dimethoxybenzene to form 2,4-dimethoxynitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The conversion of 1,3-dimethoxybenzene to this compound proceeds through an electrophilic aromatic substitution (nitration) followed by a reduction. The methoxy (B1213986) groups at positions 1 and 3 of the benzene (B151609) ring are ortho-, para-directing, leading to the formation of several nitrated isomers. However, the 2- and 4-positions are the most electronically activated, making 2,4-dimethoxynitrobenzene a significant product.[2]
Caption: Overall synthetic pathway from 1,3-dimethoxybenzene to this compound.
Step 1: Nitration of 1,3-Dimethoxybenzene
The first step is the nitration of 1,3-dimethoxybenzene to yield 2,4-dimethoxynitrobenzene. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to minimize the formation of dinitro byproducts.
Experimental Protocol
A general procedure for the nitration of aromatic compounds involves the slow addition of the aromatic substrate to a pre-cooled mixture of concentrated nitric and sulfuric acids.[3][4]
Materials:
-
1,3-Dimethoxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture by slowly adding a specific volume of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid.
-
Maintain the temperature of the nitrating mixture in an ice bath.
-
Slowly add 1,3-dimethoxybenzene to the nitrating mixture dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified duration.
-
Pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-dimethoxynitrobenzene.
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
| Parameter | Value/Range | Reference |
| Reactants | ||
| 1,3-Dimethoxybenzene | 1 equivalent | General Protocol |
| Conc. Nitric Acid | 1-1.2 equivalents | General Protocol |
| Conc. Sulfuric Acid | 1-2 equivalents | General Protocol |
| Reaction Conditions | ||
| Temperature | 0-10 °C | [3][4] |
| Reaction Time | 1-3 hours | General Protocol |
| Yield | ||
| Crude Yield | Variable | |
| Purified Yield | ~60-80% | Estimated |
Step 2: Reduction of 2,4-Dimethoxynitrobenzene
The second step involves the reduction of the nitro group of 2,4-dimethoxynitrobenzene to an amine group, yielding this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and chemical reduction being the most common. A particularly efficient method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride and activated carbon.[5]
Experimental Protocols
This method offers high yield and purity.[5]
Materials:
-
2,4-Dimethoxynitrobenzene
-
Ethanol
-
Hydrazine Hydrate (80% solution)
-
Ferric Chloride (FeCl₃)
-
Activated Carbon
-
Methanol (B129727)/Water mixture (for washing)
Equipment:
-
Four-necked round-bottom flask with a stirrer
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Centrifuge
Procedure:
-
In a four-necked flask, add 2,4-dimethoxynitrobenzene, ethanol, activated carbon, and ferric chloride.
-
Add 80% hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 2-5 hours.[5]
-
After the reaction is complete, filter the hot solution to remove the activated carbon and catalyst. The activated carbon can be recycled.[5]
-
Concentrate the filtrate and cool it to 15-18 °C to crystallize the product.[5]
-
Collect the crude this compound by centrifugation.[5]
-
Wash the crude product with a 1:1 mixture of methanol and water.[5]
-
Dry the purified product.
An alternative, classic method involves the use of iron powder in an acidic medium.
Materials:
-
2,4-Dimethoxynitrobenzene
-
Iron Powder (Fe)
-
Acetic Acid (CH₃COOH)
-
Water
-
Toluene or another suitable solvent
Procedure:
-
In a reaction vessel, add iron powder, acetic acid, water, and toluene.
-
Heat the mixture to reflux and pre-erode for approximately 1.5 hours.
-
Add 2,4-dimethoxynitrobenzene in portions to the refluxing mixture.
-
Continue refluxing for about 2 hours after the addition is complete.
-
After the reaction, decant the product solution.
-
Extract the remaining iron sludge with an additional portion of the solvent.
-
Combine the organic phases and remove the solvent by distillation to obtain the product.
Quantitative Data
| Parameter | Hydrazine Hydrate Method | Iron Powder Method |
| Reactants | ||
| 2,4-Dimethoxynitrobenzene | 100 g | 9.2 g (0.05 mol) |
| Ethanol | 150 g | - |
| Hydrazine Hydrate (80%) | 60 g | - |
| Ferric Chloride | 0.2 g | - |
| Activated Carbon | 7 g | - |
| Iron Powder | - | 12.8 g (0.225 mol) |
| Acetic Acid | - | 0.5 mol |
| Water | - | 10 mL |
| Toluene | - | 30 mL |
| Reaction Conditions | ||
| Temperature | 70-80 °C (Reflux) | Reflux |
| Reaction Time | 2 hours | 2 hours |
| Yield & Purity | ||
| Yield | >96% | 84% |
| Purity | >99.6% | Not specified |
| Reference | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,3-dimethoxybenzene is a well-established two-step process. The nitration step requires careful temperature control to achieve good selectivity for the desired 2,4-dinitro isomer. The subsequent reduction of the nitro group can be accomplished through various methods, with the hydrazine hydrate/FeCl₃ system offering high yields and purity. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The purity of this compound is critical for its applications, particularly in the pharmaceutical industry, where impurities can affect the efficacy and safety of the final drug product.[1]
References
A Technical Guide to 2,4-Dimethoxyaniline: Historical Discovery and Development
Introduction
2,4-Dimethoxyaniline (CAS No: 2735-04-8) is an aromatic organic compound belonging to the aniline (B41778) family.[1] Its structure is characterized by a benzene (B151609) ring substituted with an amino group (-NH2) and two methoxy (B1213986) groups (-OCH3) at positions 2 and 4.[1] This arrangement of functional groups significantly influences its chemical reactivity, making it an important intermediate in various industrial syntheses.[1] While a specific date or individual credited with the discovery of this compound is not widely documented, it emerged as a key reagent in fine chemical synthesis during the mid-20th century.[2] Its development is intrinsically linked to the expansion of the synthetic dye and pharmaceutical industries, which relied on the availability of versatile aniline derivatives. This guide provides an in-depth technical overview of the historical discovery, synthesis, properties, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is typically a solid at room temperature, with its appearance ranging from white to black crystalline solid.[2][3] The methoxy groups on the aromatic ring are electron-donating, which increases the nucleophilicity of the amino group compared to unsubstituted aniline.[1] It is stable under standard conditions but can be sensitive to prolonged light exposure.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO₂ | [1][3][6] |
| Molecular Weight | 153.18 g/mol | [3][6][7] |
| Appearance | White, colorless, to light yellow/orange powder or lump; also described as black or dark brown crystalline solid. | [2][3][5] |
| Melting Point | 33-36 °C | [4][7][8][9] |
| Boiling Point | 75-80 °C | [5][8] |
| Density | 1.075 g/mL at 25 °C | [4][7][8][9] |
| Solubility | Slightly soluble in water (7 g/L at 20 °C). Soluble in ether, alcohol, benzene, and hot petroleum ether. | [3][8] |
| pKa | 5.14 ± 0.10 (Predicted) | [5] |
| Flash Point | >109 °C (>228.2 °F) - closed cup | [7][9] |
| CAS Number | 2735-04-8 | [1][2][6][7] |
Historical Synthesis and Development
The synthesis of this compound has evolved with the advancements in organic chemistry. Early methods were often extensions of reactions developed for other aniline derivatives during the boom of the synthetic dye industry in the late 19th and early 20th centuries.[10][11] The most common and industrially significant methods for producing this compound involve the reduction of the corresponding nitro compound, 2,4-dimethoxy-1-nitrobenzene.[2]
General Synthesis Workflow
The primary synthetic routes to this compound begin with either 1,3-dimethoxybenzene (B93181) or 2,4-dimethoxy-1-nitrobenzene. The nitration of 1,3-dimethoxybenzene yields the nitro intermediate, which is then reduced to the final aniline product.
Caption: General synthesis pathways for this compound.
Experimental Protocols
A notable method for the synthesis of this compound involves the reduction of 2,4-dimethoxy nitrobenzene (B124822) using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. This method is advantageous due to its high yield and purity, as well as being more environmentally friendly by avoiding the use of large quantities of iron powder, which produces significant waste.[12]
Table 2: Experimental Protocol - Synthesis via Hydrazine Hydrate Reduction [12]
| Step | Procedure | Reagents and Conditions |
| 1. Reaction Setup | Add 2,4-dimethoxy nitrobenzene and ethanol (B145695) to a four-hole reaction flask equipped with a stirrer. | - 2,4-dimethoxy nitrobenzene (100 g) - Ethanol (200 g) |
| 2. Addition of Reagents | Add activated carbon, ferric chloride, and hydrazine hydrate to the reaction mixture. | - Activated Carbon (12 g) - Ferric Chloride (0.5 g) - 80% Hydrazine Hydrate (70 g) |
| 3. Reaction | Heat the mixture to reflux temperature and maintain for the specified reaction time. | - Temperature: 70-80 °C - Time: 2.5 hours |
| 4. Isolation of Crude Product | After the reaction is complete, filter the mixture to recover the activated carbon. Concentrate the filtrate and cool to 15-18 °C. Centrifuge to obtain the crude product. | The crude product contains >98% this compound. |
| 5. Purification | Wash the crude product with a 1:1 mixture of methanol (B129727) and water. | - Methanol/Water mixture (weight ratio to crude product is 0.8:1) |
| 6. Final Product | Dry the washed product after centrifugation to obtain the final product. | - Yield: 97.2% - Purity: 99.8% |
Applications in Industry and Research
The chemical properties of this compound make it a valuable building block in several areas of chemical manufacturing and research.[2][13]
Core Applications
-
Dye Synthesis: It is a key intermediate in the production of various dyes, particularly azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors.[2][10]
-
Pharmaceuticals: this compound serves as a precursor in the synthesis of a variety of pharmaceutical compounds, including analgesics and antihypertensive drugs.[2] Its structure is a common motif in many bioactive molecules.
-
Agrochemicals and Specialty Chemicals: It is also used in the synthesis of certain pesticides and other specialty chemicals.[2]
Caption: Major industrial applications of this compound.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed and can cause skin and serious eye irritation.[7][9]
-
Hazard Codes: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[7][9]
-
Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[7][9]
-
Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eye shields, face shields, and gloves.[7][9]
-
Storage: It should be stored in a dark place under an inert atmosphere at room temperature.[4][5][14]
Conclusion
From its origins as a versatile chemical intermediate in the mid-20th century, this compound has become a cornerstone in the synthesis of a wide array of commercial products. Its journey reflects the broader development of industrial organic chemistry, with ongoing innovations in its synthesis aimed at improving efficiency, yield, and environmental sustainability. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound remains crucial for leveraging its potential in creating novel molecules and materials.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2735-04-8 [chemicalbook.com]
- 5. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound 97 2735-04-8 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]
- 9. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. britannica.com [britannica.com]
- 11. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 12. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. 2735-04-8|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Core Chemical Reactions of 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyaniline is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and dye industries. Its chemical reactivity is largely dictated by the nucleophilic amino group and the electron-rich aromatic ring, activated by two methoxy (B1213986) groups at the ortho and para positions. This guide provides a detailed exploration of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.
Core Chemical Reactions
The primary reactions of this compound include its synthesis, diazotization followed by azo coupling, condensation reactions to form Schiff bases, and cyclization reactions to yield heterocyclic systems like quinolines.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of 2,4-dimethoxynitrobenzene. One patented method utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.
Materials:
-
2,4-Dimethoxynitrobenzene
-
Hydrazine hydrate (80% solution)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer.
Procedure:
-
In a 500 mL four-neck round-bottom flask, add 100g of 2,4-dimethoxynitrobenzene and 200g of ethanol.
-
To this mixture, add 12g of activated carbon, 0.5g of ferric chloride, and 70g of 80% hydrazine hydrate.
-
Heat the reaction mixture to a reflux temperature of 70-80°C and maintain for 2.5 hours.
-
After the reaction is complete, filter the hot solution to remove and recycle the activated carbon.
-
Concentrate the filtrate and then cool it to 15-18°C to induce crystallization of the crude this compound.
-
Collect the crude product by centrifugation.
-
Wash the crude product with a 1:1 (w/w) mixture of ethanol and water (using 0.8g of the mixture per gram of crude product).
-
Dry the washed product after a final centrifugation to obtain the finished this compound.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 97.2% | [1] |
| Purity | 99.8% | [1] |
| Melting Point | 33-36 °C | |
| Density | 1.075 g/mL at 25 °C |
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Diazotization and Azo Coupling
A cornerstone reaction of primary aromatic amines, including this compound, is diazotization, followed by coupling with an electron-rich species to form azo compounds, which are often highly colored and used as dyes.
Experimental Protocol: Diazotization and Azo Coupling (Adapted for this compound)
This is a generalized protocol adaptable for this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Coupling agent (e.g., 2-naphthol (B1666908), phenol, or another aromatic amine)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring apparatus
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for 15-30 minutes in the ice bath. The resulting solution contains the 2,4-dimethoxybenzenediazonium chloride.
Part B: Azo Coupling (with 2-naphthol as an example)
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1.0 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the solid azo dye by vacuum filtration and wash with cold water.
Quantitative Data: Azo Dye Synthesis
Quantitative data is highly dependent on the specific coupling agent used.
| Product | Color | Yield | Melting Point (°C) |
| Azo dye with 2-naphthol | Red-Orange | Typically >80% | Varies |
| Azo dye with phenol | Yellow | Typically >80% | Varies |
Signaling Pathway for Diazotization and Azo Coupling
Caption: Diazotization and Azo Coupling of this compound.
Condensation Reaction: Schiff Base Formation
This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines), which are important intermediates in organic synthesis and have applications in medicinal chemistry.
Experimental Protocol: Schiff Base Formation (Adapted from a similar reaction)
This protocol is adapted from the synthesis of a Schiff base from 4-methoxyaniline and can be applied to this compound.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aldehyde in ethanol.
-
Reflux the mixture with stirring for 3-4 hours.
-
Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data: Schiff Base Formation
| Reactants | Product | Yield | Melting Point (°C) |
| This compound + Salicylaldehyde | (E)-2-(((2,4-dimethoxyphenyl)imino)methyl)phenol | Typically >80% | Varies |
Spectroscopic Data of a Representative Schiff Base (from a related compound):
-
IR (cm⁻¹): A characteristic peak for the azomethine group (C=N) is expected to appear in the range of 1600-1630 cm⁻¹.[1]
-
¹H NMR: The proton of the azomethine group (-CH=N-) typically appears as a singlet in the downfield region of the spectrum.
Logical Relationship for Schiff Base Formation
Caption: Formation of a Schiff base from this compound.
Cyclization Reactions: Quinoline (B57606) Synthesis
This compound can be utilized in classic named reactions to synthesize substituted quinolines, which are a class of heterocyclic compounds with significant biological activities. The Skraup and Doebner-von Miller reactions are two such important methods.
A. Skraup Synthesis of Quinolines
The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline.
Plausible Reaction Scheme for this compound: this compound would react with glycerol in the presence of sulfuric acid and an oxidizing agent (like nitrobenzene) to yield 6,8-dimethoxyquinoline.
Experimental Protocol: Skraup Synthesis (General)
This is a general protocol for the Skraup synthesis.
Materials:
-
Aniline (in this case, this compound)
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide)
-
Ferrous sulfate (B86663) (optional, to moderate the reaction)
-
Reaction flask with a reflux condenser
Procedure:
-
In a large flask, carefully mix the aniline, glycerol, and the oxidizing agent.
-
Slowly and cautiously add concentrated sulfuric acid with cooling and stirring.
-
Heat the mixture, often to around 100-130°C. The reaction can be vigorous.
-
After the initial exothermic reaction subsides, continue heating for several hours to complete the reaction.
-
The work-up typically involves dilution with water, neutralization, and extraction or steam distillation to isolate the quinoline product.
B. Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.
Plausible Reaction Scheme for this compound: this compound can react with an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) in the presence of an acid catalyst to produce a substituted quinoline. For instance, with crotonaldehyde, the expected product would be 2-methyl-6,8-dimethoxyquinoline.
Experimental Protocol: Doebner-von Miller Reaction (General)
This is a general protocol for the Doebner-von Miller reaction.
Materials:
-
Aniline (in this case, this compound)
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Acid catalyst (e.g., hydrochloric acid or a Lewis acid)
-
Solvent (if required)
-
Reaction vessel
Procedure:
-
Mix the aniline and the α,β-unsaturated carbonyl compound in a suitable reaction vessel.
-
Add the acid catalyst.
-
Heat the reaction mixture, with the temperature and time being dependent on the specific reactants.
-
After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the quinoline product.
Quantitative Data: Quinoline Synthesis
Yields for these reactions can vary significantly based on the specific substrates and reaction conditions.
| Reaction | Product from this compound (Plausible) | Typical Yields |
| Skraup Synthesis | 6,8-Dimethoxyquinoline | 40-70% |
| Doebner-von Miller | 2-Methyl-6,8-dimethoxyquinoline | 30-60% |
Experimental Workflow for Quinoline Synthesis
Caption: General workflow for the synthesis of quinolines from this compound.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its key reactions, including synthesis via nitro-group reduction, formation of azo dyes, condensation into Schiff bases, and cyclization to form quinolines, highlight its versatility. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient utilization of this important chemical intermediate. Further exploration into the diverse applications of the derivatives of this compound is a promising area for future research.
References
A Technical Guide to the Safety, Handling, and Toxicity of 2,4-Dimethoxyaniline
Introduction
2,4-Dimethoxyaniline (CAS No: 2735-04-8), also known as 2,4-dimethoxy benzenamine, is an aromatic amine used primarily in laboratory settings as a chemical intermediate.[1][2] Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol .[3] Due to its chemical properties and potential health hazards, a thorough understanding of its safety, handling, and toxicity is crucial for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of these aspects, compiling quantitative data and outlining essential protocols.
Physical and Chemical Properties
This compound is a solid that appears as dark brown or black crystals.[1][4] It is sensitive to light and air, necessitating proper storage conditions.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2735-04-8 | [1][3] |
| Molecular Formula | C8H11NO2 | [3] |
| Molecular Weight | 153.18 g/mol | [5] |
| Appearance | Dark brown / Black solid | [1][2][4] |
| Melting Point | 33-37 °C (91.4-98.6 °F) | [1][6] |
| Flash Point | > 109 °C (> 228.2 °F) | [1][6] |
| Vapor Pressure | 0.02 hPa @ 20 °C | [1] |
| Density | 1.075 g/mL at 25 °C | [6] |
| Water Solubility | 7 g/L (20 ºC) | [7] |
| Other Solubilities | Soluble in benzene, ether, and alcohol |
Toxicity and Hazard Information
This compound is classified as hazardous and requires careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.
Summary of GHS Hazards
The compound is categorized with multiple hazard classifications under the Globally Harmonized System (GHS).
| Hazard Classification | Hazard Statement (H-code) | Signal Word | Reference(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [8][9] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | Warning | [3][9] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | Warning | [3][9] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [8][9] |
| Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning | [8][9] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | [6][8] |
Acute Toxicity
Quantitative acute toxicity data is available from animal studies.
| Test Type | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 464 mg/kg | [8][10] |
| LD50 | Mouse | Oral | 1000 mg/kg | [7] |
Carcinogenicity
A significant bioassay for carcinogenicity was conducted by the National Cancer Institute (NCI) on this compound hydrochloride, a salt of the compound. The study concluded that under the conditions of the bioassay, there was no convincing evidence for the carcinogenicity of the compound in Fischer 344 rats or B6C3F1 mice.[4][11][12] No statistically significant differences in tumor incidence at any specific site were observed when dosed animals were compared to their respective controls.[11][12]
Other Health Effects
-
Irritation : The compound is a known irritant to the skin, eyes, and respiratory system.[1][3]
-
Methemoglobinemia : Exposure may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated, impairing oxygen delivery to tissues.[2][4]
Experimental Protocols
Bioassay for Carcinogenicity (NTP TR-171)
The National Cancer Institute conducted a bioassay to determine the potential carcinogenicity of this compound hydrochloride.[11]
-
Test Substance : this compound hydrochloride (CASRN 54150-69-5).[11]
-
Species and Groups : The study used Fischer 344 rats and B6C3F1 mice.[11][12] Groups consisted of 50 males and 50 females of each species for each dosage, with a control group of 20 animals for each sex and species.[11][12]
-
Administration Route : The compound was administered in the feed.[11][12]
-
Dosage Levels :
-
Duration : The compound was administered for 104 weeks to rats and 103 weeks to mice, followed by a one-week observation period for both species.[11][12]
Safety and Handling
Proper safety and handling procedures are mandatory to minimize exposure and risk.
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[1][8]
-
Skin Protection : Handle with chemical-resistant gloves (inspected prior to use) and wear protective clothing.[1][8] Contaminated clothing should be removed and washed before reuse.[1]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[8]
Safe Handling Practices
-
Avoid the formation of dust and aerosols.[8]
-
Use only in well-ventilated areas, preferably under a chemical fume hood.[1][8]
-
Do not eat, drink, or smoke when using this product.[1]
Storage Conditions
-
Protect from direct sunlight and air, as the material is light and air-sensitive.[3] Storing under an inert gas like nitrogen is recommended.[1][3]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3]
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet.[8]
Caption: First aid procedures for this compound exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][4][8]
-
Specific Hazards : Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides (NOx).[3][8]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Accidental Release Measures (Spills)
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 2,4-ジメトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2735-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Abstract for TR-171 [ntp.niehs.nih.gov]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Dimethoxyaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,4-dimethoxyaniline as a key intermediate in the synthesis of various classes of dyes, including azo, disperse, and methine dyes. Detailed experimental protocols and representative quantitative data are presented to guide researchers in the development of novel colorants.
Introduction
This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a wide range of dyes. Its electron-donating methoxy (B1213986) groups influence the electronic properties of the resulting dye molecules, often imparting desirable coloristic and fastness characteristics. This intermediate is primarily utilized as a diazo component in the synthesis of azo dyes and can also be employed in condensation reactions to form other dye classes.
Azo Dye Synthesis
The synthesis of azo dyes using this compound follows the well-established two-step process of diazotization followed by azo coupling.
General Reaction Pathway
-
Diazotization: this compound is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to yield the final azo dye.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol (B1666908)
This protocol describes the synthesis of a representative red azo dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.53 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature throughout the diazotization process.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant stirring. Maintain the temperature below 5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Part B: Azo Coupling with 2-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Dry the purified dye in an oven at 60-70 °C.
Quantitative Data for Azo Dyes Derived from this compound (Illustrative)
The following table presents expected quantitative data for azo dyes synthesized from this compound and various coupling components. This data is illustrative and based on typical values for structurally similar azo dyes.
| Coupling Component | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) | Expected Melting Point (°C) | Expected λmax (nm) (in Ethanol) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 2-Naphthol | 1-((2,4-Dimethoxyphenyl)diazenyl)naphthalen-2-ol | C₁₈H₁₆N₂O₃ | 320.34 | Red to orange solid | 85-95 | 160-170 | 480-510 | 25,000-35,000 |
| Phenol | 4-((2,4-Dimethoxyphenyl)diazenyl)phenol | C₁₄H₁₄N₂O₃ | 258.28 | Yellow to orange solid | 80-90 | 140-150 | 400-430 | 20,000-30,000 |
| Aniline | 4-((2,4-Dimethoxyphenyl)diazenyl)aniline | C₁₄H₁₅N₃O₂ | 257.29 | Yellow solid | 75-85 | 130-140 | 410-440 | 18,000-28,000 |
| Salicylic Acid | 2-Hydroxy-5-((2,4-dimethoxyphenyl)diazenyl)benzoic acid | C₁₅H₁₄N₂O₅ | 302.28 | Orange to brown solid | 80-90 | 190-200 | 420-450 | 22,000-32,000 |
Disperse Dye Synthesis
This compound can be used to synthesize disperse dyes, which are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers like polyester. The synthesis follows the same general principles of diazotization and coupling, but the coupling components are chosen to impart the desired solubility and sublimation fastness properties.
Experimental Protocol: Synthesis of a Disperse Dye
This protocol outlines the synthesis of a representative disperse dye using this compound and N,N-diethylaniline as the coupling component.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
N,N-Diethylaniline
-
Acetic Acid
-
Ammonia (B1221849) Solution
-
Diazotization: In a beaker, mix 1.53 g (0.01 mol) of this compound with 20 mL of water and 5 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water dropwise with stirring over 30 minutes. After the addition, stir for another 30 minutes at 0-5 °C. Destroy any excess nitrous acid with a small amount of sulfamic acid.
-
Coupling: In a separate beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of acetic acid. Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 3 hours, allowing the temperature to slowly rise to room temperature.
-
Neutralize the reaction mixture with an ammonia solution to a pH of 5-6.
-
Filter the precipitated dye, wash thoroughly with distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.
Quantitative Data for Disperse Dyes Derived from this compound (Illustrative)
The following table provides expected data for disperse dyes synthesized from this compound. Fastness properties are critical for disperse dyes and are rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
| Coupling Component | Appearance | Expected Yield (%) | Expected λmax (nm) (in DMF) | Light Fastness (Polyester) | Wash Fastness (Polyester) | Sublimation Fastness (Polyester) |
| N,N-Diethylaniline | Orange to Red | 80-90 | 470-500 | 4-5 | 4 | 3-4 |
| N-Ethyl-N-cyanoethylaniline | Red | 85-95 | 500-530 | 5-6 | 4-5 | 4-5 |
| 3-Methyl-1-phenyl-5-pyrazolone | Yellow | 85-95 | 410-440 | 4 | 4 | 3 |
Methine Dye Synthesis: Basic Yellow 11
This compound is also a key precursor in the synthesis of methine dyes, such as C.I. Basic Yellow 11. This synthesis involves a condensation reaction.
Manufacturing Method
Basic Yellow 11 is produced by the condensation of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde (Fischer's aldehyde) with this compound.
Experimental Protocol: Synthesis of Basic Yellow 11 (General Procedure)
-
In a reaction vessel, dissolve equimolar amounts of 2-(1,3,3-Trimethylindolin-2-yl)acetaldehyde and this compound in a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of a mineral acid (e.g., hydrochloric acid) or an organic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or can be precipitated by the addition of a non-polar solvent.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye.
Application Notes: 2,4-Dimethoxyaniline as a Precursor in Pharmaceutical Synthesis
Introduction
2,4-Dimethoxyaniline is a vital aromatic amine intermediate, primarily utilized as a foundational building block for the synthesis of the 6,7-dimethoxyquinazoline (B1622564) scaffold. This heterocyclic system is the core of several key pharmaceutical agents, most notably the α1-adrenergic receptor antagonists Prazosin and Doxazosin (B1670899), which are widely prescribed for hypertension and benign prostatic hyperplasia. The strategic placement of the two methoxy (B1213986) groups on the aniline (B41778) ring dictates the substitution pattern of the resulting quinazoline (B50416), which is crucial for its pharmacological activity. These notes provide detailed protocols for the synthesis of key quinazoline intermediates and their subsequent conversion into Prazosin and Doxazosin.
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2][3][4] May cause respiratory irritation.[1][4] It is also light and air-sensitive.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[1] Use only in a well-ventilated area.[4] Do not eat, drink, or smoke when using this product.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][4] Protect from light and store under an inert gas like nitrogen.[4]
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1][3] If inhaled, move the person to fresh air.[1][3] If swallowed, rinse mouth with water and consult a physician.[1]
Protocol 1: Synthesis of Core Quinazoline Intermediates
The synthesis of quinazoline-based pharmaceuticals from aniline precursors typically proceeds through the formation of key chlorinated intermediates. The common and well-documented starting material for the 6,7-dimethoxyquinazoline core is 2-amino-4,5-dimethoxybenzoic acid, which is itself derived from precursors of this compound.
Step 1A: Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione
This step involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid with a one-carbon synthon, such as formamide (B127407) or urea.
-
Methodology (Formamide Route):
-
Combine 2-amino-4,5-dimethoxybenzoic acid (0.15 mol) and formamide (0.6 mol, 24 mL) in a reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to 145 °C with vigorous stirring for 4 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Cool the reaction mixture to room temperature and add 120 mL of water.
-
Filter the resulting solid precipitate.
-
Wash the solid with cold water (2 x 20 mL) and then with hexane (B92381) (2 x 20 mL).
-
Dry the product to obtain 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.
-
Step 1B: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542)
The quinazolinedione is subsequently double-chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
-
Methodology:
-
In a flask equipped with a reflux condenser, create a mixture of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (e.g., 2.0 g) and phosphorus oxychloride (POCl₃, e.g., 6 mL).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL).
-
Reflux the mixture for 5 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, carefully and slowly pour the reaction mixture into ice-cold water with stirring to quench the excess POCl₃.
-
Filter the precipitate that forms, wash thoroughly with distilled water, and dry to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[5]
-
Step 1C: Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (B18945) (for Doxazosin Synthesis)
This intermediate is prepared by the selective mono-amination of the dichloroquinazoline, where ammonia (B1221849) preferentially displaces the more reactive chlorine atom at the C4 position.
-
Methodology:
-
Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in a 20-25% aqueous ammonia solution.
-
Heat the reaction mixture to 40-75 °C for 6-16 hours.[6]
-
Monitor the reaction for the formation of the mono-substituted product.
-
Upon completion, cool the mixture and isolate the precipitated solid by filtration.
-
Wash the product and dry to obtain 4-amino-2-chloro-6,7-dimethoxyquinazoline.[6]
-
Workflow for Core Intermediate Synthesis
Protocol 2: Synthesis of Prazosin
Prazosin synthesis involves a multi-step pathway starting from 2-amino-4,5-dimethoxybenzoic acid. An alternative route involves building the side chain onto the quinazoline core first, followed by chlorination and amination.
-
Methodology (Example Route):
-
Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one: React methyl-2-amino-4,5-dimethoxybenzoate with thiourea (B124793) using microwave irradiation (5 min) in the presence of HCl. Acidification of the dissolved product yields the mercapto-quinazoline.[7]
-
S-Alkylation: Methylate the mercapto group using dimethyl sulphate in NaOH solution to produce 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one.[7]
-
Piperazine (B1678402) Addition: React the S-methylated intermediate with piperazine, typically under heat (microwave irradiation for 30-40 min can be used) to yield 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4(3H)-one.[7]
-
Acylation: Acylate the free amine of the piperazine group with 2-furoyl chloride to yield 2-[4-(2-furoyl)-(piperazin-1-yl)]-6,7-dimethoxyquinazolin-4-one.
-
Chlorination: Convert the 4-oxo group to a chloride by refluxing with phosphorus oxychloride (POCl₃) for 8-9 hours to give 2-[4-(2-furoyl)-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline.[7]
-
Amination: Dissolve the chloro-intermediate in tetrahydrofuran (B95107) (THF) at 0-5 °C. Bubble dry ammonia gas through the solution for 2-3 hours. The product, Prazosin, will precipitate.[7]
-
Filter, wash, and dry the final product.
-
Quantitative Data for Prazosin Synthesis
| Step No. | Product | Reagents | Conditions | Yield | Melting Point (°C) |
| 1 | 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one | Methyl-2-amino-4,5-dimethoxybenzoate, Thiourea, HCl | Microwave, 5 min | 77% | 245-247 |
| 2 | 6,7-Dimethoxy-2-(methylthio) quinazolin-4(3H)-one | Dimethyl sulphate, NaOH | 0-5 °C to RT, 2.5h | 84% | 234-236 |
| 3 | 6,7-Dimethoxy-2-piperazin-1-ylquinazolin-4(3H)-one | Piperazine | Microwave, 30-40 min | 82% | 325-327 |
| 5 | 2-[4-(2-furoyl)-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline | POCl₃, Isopropyl alcohol | Reflux, 8-9h | 78% | 175-178 |
| 6 | Prazosin | Dry NH₃ gas, THF | 0-5 °C, 2-3h | 70% | 278-280 |
Data compiled from an eco-friendly synthesis approach.[7]
Prazosin Synthesis Workflow
Protocol 3: Synthesis of Doxazosin
The synthesis of Doxazosin is a clear example of convergent synthesis, where the quinazoline core and the piperazine side chain are prepared separately and then coupled.
-
Methodology:
-
Prepare the Intermediate: Synthesize 4-amino-2-chloro-6,7-dimethoxyquinazoline as described in Protocol 1C.
-
Prepare the Side Chain: Synthesize N-(1,4-benzodioxan-2-carbonyl)piperazine. This is typically achieved by reacting 1,4-benzodioxan-2-carbonyl chloride with piperazine in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as K₂CO₃.
-
Coupling Reaction: a. Charge a reaction vessel with 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine. b. Add a high-boiling point solvent such as n-butanol. c. Reflux the reaction mixture for approximately 3.5-4 hours.[3] d. Monitor the reaction for completion. e. Cool the mixture (e.g., to 80 °C) and filter the precipitated product, which is often the hydrochloride salt.[3]
-
Basification (Optional): To obtain Doxazosin base, the hydrochloride salt can be treated with an aqueous base like ammonia solution.
-
Wash and dry the final product.
-
Quantitative Data for Doxazosin Synthesis
| Step | Product | Reagents | Conditions | Yield | Purity (HPLC) |
| 3 | Doxazosin HCl | 4-amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-benzodioxan-2-carbonyl)piperazine | n-Butanol, Reflux, 3.5h | 88% | >99% |
| 4 | Doxazosin Base | Doxazosin HCl, Aqueous Ammonia | RT | High | 99.4% |
Data compiled from various patented synthesis procedures.[3][8]
Doxazosin Synthesis Workflow
References
- 1. Synthesis routes of 2-Amino-4,5-dimethoxybenzoic acid [benchchem.com]
- 2. Synthesis of some new 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for the Detection and Quantification of 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of 2,4-Dimethoxyaniline, a key intermediate in various synthetic processes. The following sections outline validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation, identification, and quantification of aromatic amines like this compound. This method offers excellent resolution and sensitivity for purity assessment and impurity profiling.
Experimental Protocol
a) Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Vials: Amber glass vials to protect the light-sensitive aniline (B41778) compounds.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid or phosphoric acid for mobile phase modification.
b) Chromatographic Conditions:
The following conditions are a good starting point and may require optimization based on the specific sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 1: Representative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
c) Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample solution at a concentration similar to the working standard solution using the same diluent. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation: Quantitative Data
The following table summarizes representative method validation parameters for the HPLC-UV analysis of aromatic amines, based on data for structurally similar compounds.
Table 2: Representative HPLC-UV Method Validation Parameters
| Parameter | Representative Value | Analyte |
| Linearity (r²) | > 0.999 | 2-Isopropyl-4-methoxyaniline |
| Limit of Detection (LOD) | 0.05 µg/mL | 2-Isopropyl-4-methoxyaniline |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 2-Isopropyl-4-methoxyaniline |
| Precision (%RSD) | < 2.0% | 2-Isopropyl-4-methoxyaniline |
| Accuracy (% Recovery) | 98 - 102% | 2-Isopropyl-4-methoxyaniline |
| LOD (LC-MS/MS) | 2 µg/kg | 2,4-Dimethylaniline |
| LOQ (LC-MS/MS) | 10 µg/kg | 2,4-Dimethylaniline |
Note: The quantitative data presented are representative values obtained for structurally similar aromatic amines and should be validated for this compound in your specific matrix.
Workflow Visualization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially at trace levels. It provides high specificity through mass spectral confirmation.
Experimental Protocol
a) Instrumentation and Consumables:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
b) GC-MS Conditions:
| Parameter | Recommended Condition |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Temperature Program | Initial 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min (hold 5 min) |
| MSD Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
c) Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like methanol (B129727) or dichloromethane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE) for Aqueous Samples: Adjust the sample pH to basic (e.g., pH 11) and extract with a water-immiscible organic solvent (e.g., dichloromethane). Concentrate the organic extract before analysis.
-
Solid-Phase Extraction (SPE) for Complex Matrices: Condition an appropriate SPE cartridge (e.g., C18). Load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent. Evaporate the eluate and reconstitute in a suitable solvent for injection.
-
Data Presentation: Quantitative Data
The following table provides representative quantitative data for the GC-MS analysis of aromatic amines.
Table 3: Representative GC-MS Method Validation Parameters
| Parameter | Representative Value | Analyte |
| Limit of Detection (LOD) | 0.05 µg/mL | 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene |
| Linearity (R²) | > 0.999 | 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene |
| Accuracy (% Recovery) | 98.5 - 101.2% | 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene |
| Precision (%RSD) | < 2.0% | 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene |
Note: This data is for a structurally related compound and should be validated for this compound.
Workflow Visualization```dot
Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2,4-dimethoxyaniline, a versatile starting material in organic synthesis and drug discovery. The protocols cover the preparation of Schiff bases, amides, and quinoline (B57606) derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. The general synthesis involves the condensation of this compound with a substituted aldehyde.
Experimental Protocol: General Procedure for Schiff Base Synthesis
A solution of a substituted aldehyde (1.0 mmol) in ethanol (B145695) (10 mL) is added to a solution of this compound (1.0 mmol) in ethanol (10 mL). A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired Schiff base.
Table 1: Synthesis of Schiff Base Derivatives from this compound
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | 5 | 95 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and scale.
Figure 1. General workflow for the synthesis of Schiff base derivatives.
Synthesis of Amide Derivatives
Amide derivatives of this compound are of significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules. A common method for their synthesis is the acylation of this compound with an acid chloride in the presence of a base.
Experimental Protocol: General Procedure for Amide Synthesis
To a stirred solution of this compound (1.0 mmol) and a base such as triethylamine (B128534) or pyridine (B92270) (1.2 mmol) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (15 mL) at 0 °C, a solution of the desired acid chloride (1.1 mmol) in the same solvent (5 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 to 8 hours. Reaction progress is monitored by TLC. After completion, the reaction mixture is washed successively with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Table 2: Synthesis of Amide Derivatives from this compound
| Entry | Acid Chloride | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzoyl chloride | DCM | 3 | 90 |
| 2 | Acetyl chloride | THF | 2 | 95 |
| 3 | 4-Nitrobenzoyl chloride | DCM | 6 | 88 |
| 4 | Cyclohexanecarbonyl chloride | THF | 4 | 85 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and scale.
Figure 2. General workflow for the synthesis of amide derivatives.
Synthesis of Quinoline Derivatives via Combes Synthesis
The Combes quinoline synthesis is a classic acid-catalyzed reaction for the preparation of quinolines from anilines and β-diketones. This method allows for the construction of the quinoline core, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Combes Synthesis of Quinolines
A mixture of this compound (1.0 mmol) and a β-diketone (1.1 mmol) is slowly added to a stirred, pre-heated acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a temperature ranging from 100 to 140 °C. The reaction mixture is heated and stirred for 1 to 4 hours. The progress of the reaction is monitored by TLC. After completion, the hot reaction mixture is carefully poured onto crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoline derivative.
Table 3: Combes Synthesis of Quinoline Derivatives from this compound
| Entry | β-Diketone | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetylacetone | PPA | 120 | 2 | 75 |
| 2 | Benzoylacetone | H₂SO₄ | 110 | 3 | 68 |
| 3 | Dibenzoylmethane | PPA | 130 | 2.5 | 72 |
| 4 | Ethyl acetoacetate | H₂SO₄ | 100 | 4 | 65 |
Note: The data presented in this table are representative and may vary based on specific reaction conditions and scale.
Application Notes and Protocols for 2,4-Dimethoxyaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2,4-dimethoxyaniline as a versatile building block in the synthesis of a variety of organic compounds, with a focus on heterocyclic chemistry and dye synthesis. The protocols are intended to be a comprehensive guide for laboratory synthesis, and the accompanying data and diagrams offer a clear framework for understanding the synthetic pathways.
Introduction
This compound is an aromatic amine featuring two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring. These substituents enhance the nucleophilicity of the amino group and activate the aromatic ring towards electrophilic substitution, making it a valuable precursor in various organic transformations. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its application in the synthesis of quinazolines, acridones, quinolines, and azo dyes.
I. Synthesis of Bioactive Heterocycles
A. Synthesis of 4-((2,4-Dimethoxyphenyl)amino)-6,7-dimethoxyquinazoline
Quinazoline (B50416) derivatives are known for their broad range of biological activities, including anticancer properties. This protocol describes the synthesis of a substituted quinazoline via nucleophilic aromatic substitution.
Reaction Scheme:
Experimental Protocol:
-
Preparation of 4-chloro-6,7-dimethoxyquinazoline (B18312): This intermediate can be synthesized from 3,4-dimethoxyaniline (B48930) through established literature procedures.
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and this compound (1.1 eq) in isopropanol (B130326).
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain 4-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyquinazoline.
-
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4-((2,4-Dimethoxyphenyl)amino)-6,7-dimethoxyquinazoline | C₁₈H₁₉N₃O₄ | 341.36 | ~85-95 | 247-249 |
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 10.65 (s, 1H), 8.33–8.23 (m, 2H), 8.09 (s, 1H), 7.83 (d, J = 8.5 Hz, 1H), 7.73 (d, J = 1.8 Hz, 1H), 7.63–7.58 (m, 1H), 7.52–7.43 (m, 2H), 7.40 (d, J = 5.3 Hz, 2H), 7.32 (dd, J = 8.6, 2.0 Hz, 1H), 6.69 (d, J = 7.0 Hz, 1H), 4.01 (s, 3H), 3.99 (s, 3H).[1]
-
HRMS (ESI+): calcd for C₂₄H₂₀FN₄O₂ (M + H⁺) = 415.1570, found = 415.1572.[1]
Workflow for Quinazoline Synthesis:
B. Synthesis of 1,3-Dimethoxyacridone
Acridone and its derivatives are an important class of heterocyclic compounds with significant biological activities. The following protocol outlines a two-step synthesis of 1,3-dimethoxyacridone from this compound.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of N-(2,4-Dimethoxyphenyl)anthranilic Acid (Ullmann Condensation)
-
In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq), this compound (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(II) oxide in N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 150-160 °C) for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure N-(2,4-dimethoxyphenyl)anthranilic acid.
Step 2: Cyclization to 1,3-Dimethoxyacridone
-
Add the N-(2,4-dimethoxyphenyl)anthranilic acid obtained in Step 1 to polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture at 120-140 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution.
-
Dry the crude product and recrystallize from ethanol or acetic acid to yield 1,3-dimethoxyacridone.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) (Overall) | Melting Point (°C) |
| N-(2,4-Dimethoxyphenyl)anthranilic acid | C₁₅H₁₅NO₄ | 273.28 | ~70-80 (Step 1) | 183-184 |
| 1,3-Dimethoxyacridone | C₁₅H₁₃NO₃ | 255.27 | ~60-70 | >300 |
Logical Relationship for Acridone Synthesis:
C. Synthesis of 6,8-Dimethoxyquinoline (B1356820) (Skraup Reaction)
The Skraup synthesis is a classic method for preparing quinolines. This protocol is an adaptation for the synthesis of 6,8-dimethoxyquinoline from this compound.
Reaction Scheme:
Experimental Protocol:
Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (1.0 eq).
-
Add glycerol (B35011) (3.0 eq) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.
-
Slowly and carefully add concentrated sulfuric acid (4.0 eq) through the dropping funnel with vigorous stirring. The temperature of the mixture will rise.
-
Once the addition is complete, heat the mixture to 120-140 °C for 3-4 hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide (B78521) solution until basic.
-
The crude product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain 6,8-dimethoxyquinoline.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6,8-Dimethoxyquinoline | C₁₁H₁₁NO₂ | 189.21 | 60-70 | 48-50 |
Signaling Pathway Analogy for Skraup Reaction:
II. Synthesis of Azo Dyes
This compound is an excellent diazo component for the synthesis of azo dyes due to the activating effect of the methoxy groups. This protocol describes the synthesis of a vibrant orange-red dye by coupling diazotized this compound with 2-naphthol (B1666908).
Reaction Scheme:
Experimental Protocol:
Step 1: Diazotization of this compound
-
In a beaker, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (B80452) (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of 2-naphthol to below 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.
-
An orange-red precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Dry the dye in a desiccator. The product is 1-(2,4-dimethoxyphenylazo)-2-naphthol.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1-(2,4-Dimethoxyphenylazo)-2-naphthol | C₁₈H₁₆N₂O₃ | 308.33 | >90 | 158-160 |
Experimental Workflow for Azo Dye Synthesis:
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, paying close attention to the specific hazards of each reagent.
-
The Skraup reaction is potentially hazardous and should be conducted with extreme caution by experienced personnel.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate safety measures in place.
References
The Pivotal Role of 2,4-Dimethoxyaniline in the Synthesis of Diverse Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – 2,4-Dimethoxyaniline has emerged as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds, which are foundational structures in numerous pharmaceuticals and functional materials. This aromatic amine, featuring two activating methoxy (B1213986) groups, facilitates the construction of complex molecular architectures, including quinolines, indoles, and benzimidazoles. These heterocycles are integral to the development of novel therapeutic agents and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of compounds, tailored for researchers, scientists, and professionals in drug development.
Application in Quinolone Synthesis
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound serves as a key precursor for the synthesis of highly substituted quinolines, such as 6,8-dimethoxyquinolines, through various established synthetic methodologies.
One notable method is a one-pot reaction involving the condensation of this compound with methyl vinyl ketone. This approach utilizes a dual catalytic system of ferric chloride supported on silica (B1680970) ("silferc") and zinc chloride to promote the cyclization and subsequent aromatization, affording the quinoline (B57606) derivative in a 64% yield.[1]
Experimental Protocol: Synthesis of 6,8-Dimethoxy-4-methylquinoline
A solution of this compound (10 mmol) in acetic acid (10 ml) is prepared, to which activated "silferc" (1.72g, containing 10 mmol of ferric chloride) is added under a nitrogen atmosphere. The mixture is stirred for 5 minutes before the slow, dropwise addition of methyl vinyl ketone (11.8 mmol) over 15 minutes. The reaction is then heated to 70-75°C for one hour. Following this, anhydrous zinc chloride (7.2 mmol) is added, and the mixture is refluxed for an additional two hours. After cooling and filtration, the reaction mixture is basified with a 10% NaOH solution and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate (B86663) and concentrated under reduced pressure to yield the product.[1]
Application in Indole (B1671886) Synthesis
The indole scaffold is a ubiquitous motif in natural products and medicinal chemistry. The Bischler indole synthesis offers a pathway to construct 4,6-dimethoxyindoles from this compound. This reaction typically proceeds through the initial formation of an α-arylamino-ketone intermediate, followed by an acid-catalyzed or thermal cyclization. While specific literature on the direct use of this compound in a one-pot Bischler synthesis is emerging, a general microwave-assisted protocol provides a rapid and efficient alternative to traditional heating methods.
General Experimental Protocol: Microwave-Assisted Bischler Indole Synthesis
A 2:1 molar mixture of this compound and a suitable phenacyl bromide is prepared in a reaction vessel. To this mixture, 3 drops of dimethylformamide (DMF) are added. The vessel is then subjected to microwave irradiation at 600 W for 1 minute. After cooling, the resulting 2-aryl-4,6-dimethoxyindole is purified using appropriate chromatographic techniques.[2] This modern approach significantly reduces reaction times and often improves yields compared to conventional methods.
Application in Benzimidazole (B57391) Synthesis
Proposed Synthetic Workflow for 5,7-Dimethoxybenzimidazoles
Caption: Proposed synthetic pathway to 5,7-dimethoxybenzimidazoles.
Quantitative Data Summary
| Heterocycle Class | Synthetic Method | Starting Material | Reagents | Product | Yield (%) | Reference |
| Quinolines | One-pot condensation | This compound | Methyl vinyl ketone, "silferc", ZnCl₂, Acetic acid | 6,8-Dimethoxy-4-methylquinoline | 64 | |
| Indoles | Microwave-Assisted Bischler Synthesis | This compound | Phenacyl bromide, DMF | 2-Aryl-4,6-dimethoxyindole | 52-75* | [3] |
*Yields reported for general microwave-assisted Bischler synthesis with various anilines.
Logical Workflow for Heterocycle Synthesis from this compound
References
Application Notes and Protocols: 2,4-Dimethoxyaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxyaniline is a versatile reagent in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active compounds. Its unique electronic and structural properties, conferred by the two methoxy (B1213986) groups on the aniline (B41778) ring, make it an attractive starting material for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, anticancer agents, and anti-inflammatory compounds.
Applications of this compound in Medicinal Chemistry
This compound is a crucial intermediate in the synthesis of various heterocyclic scaffolds that form the core of many targeted therapies. The presence of electron-donating methoxy groups at the ortho and para positions enhances the nucleophilicity of the aniline nitrogen, facilitating its participation in a variety of coupling and cyclization reactions.
Kinase Inhibitors
The 2,4-dimethoxyphenyl moiety is a common feature in many potent and selective kinase inhibitors. It can be incorporated into scaffolds that target a range of kinases implicated in cancer and other diseases, including Cyclin G Associated Kinase (GAK), Bcr-Abl, c-Kit, Casein Kinase 2 (CSNK2), and PIM kinases.
Anticancer Agents
Beyond kinase inhibition, derivatives of this compound have shown promise as anticancer agents through other mechanisms, such as the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.
Anti-inflammatory Agents
The anti-inflammatory properties of compounds derived from this compound are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).
Quantitative Data Summary
The following tables summarize the biological activity of various compounds synthesized using this compound or structurally related aniline derivatives.
Table 1: Kinase Inhibitor Activity
| Compound Class | Target Kinase | Inhibitor/Compound | IC50 / Ki | Reference |
| 4-Anilinoquinolines | GAK | 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Ki = 3.9 nM | [1] |
| Pyrido[2,3-d]pyrimidines | Bcr-Abl | PD173955 | IC50 = 1-2 nM | [2][3] |
| Pyrido[2,3-d]pyrimidines | c-Kit | PD173955 | IC50 = ~25 nM (autophosphorylation) | [2][3] |
| 2,6-disubstituted pyrazines | CSNK2A | Analog 7c | Potent in-cell target engagement | [4][5][6] |
| 2,6-disubstituted pyrazines | PIM3 | Pyrazine 2 | IC50 < 3 nM | [4][5] |
| Indolin-2-one derivatives | PIM-1 | KMU-470 | IC50 = 5.6 nM | [7] |
| Indolin-2-one derivatives | PIM-3 | KMU-470 | IC50 = 6.9 nM | [7] |
Table 2: Anticancer and Anti-inflammatory Activity
| Compound Class | Biological Target/Assay | Inhibitor/Compound | IC50 | Reference |
| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazolines | Anti-inflammatory (Protein denaturation) | Compound 4 | 1.772 µg/ml | [8][9] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | Compound 4e | 2.35 ± 0.04 µM | [10][11] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | Compound 9h | 2.422 ± 0.10 µM | [10][11] |
| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 Inhibition | Compound 9i | 3.34 ± 0.05 µM | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2,4-dimethoxynitrobenzene.
Materials:
-
2,4-Dimethoxynitrobenzene
-
Hydrazine (B178648) hydrate (B1144303) (80% mass percentage concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Reaction vessel with reflux condenser and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Add 2,4-dimethoxynitrobenzene and ethanol to the reaction vessel. The recommended weight ratio of 2,4-dimethoxynitrobenzene to ethanol is 1:2-2.5.[12]
-
To the mixture, add 80% hydrazine hydrate, ferric chloride, and activated carbon. The optimal weight ratios are 1:0.6-0.8 for 2,4-dimethoxynitrobenzene to hydrazine hydrate, 0.2%-0.5% of ferric chloride relative to the weight of 2,4-dimethoxynitrobenzene, and 9%-12% of activated carbon relative to the weight of 2,4-dimethoxynitrobenzene.[12]
-
Heat the reaction mixture to a reflux temperature of 70-80°C and maintain for 2-5 hours with continuous stirring.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture and filter to recover the activated carbon.
-
Concentrate the filtrate using a rotary evaporator.
-
Cool the concentrated filtrate to 15-18°C to precipitate the crude this compound.
-
Collect the crude product by centrifugation.
-
Wash the crude product with a 1:1 mixture of ethanol and water (weight ratio of crude product to washing solution is 1:0.8-1.5).[13]
-
Dry the final product after centrifugation to obtain this compound with a reported yield of >96% and purity of >99.6%.[12][13]
Protocol 2: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives
This protocol outlines a two-step synthesis of quinazoline (B50416) derivatives with potential anti-inflammatory activity.
Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542)
-
A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g), phosphorous oxychloride (POCl₃, 6 mL), and N,N-dimethylaniline (0.6 mL) is refluxed for 5 hours.[8][9]
-
The reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.
-
The resulting precipitate is filtered and washed with distilled water to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[8][9]
Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives
-
A solution of 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) and a substituted aniline (e.g., this compound) (4 mmol) in isopropanol (B130326) (5 mL) is refluxed for 6 hours.[8][9]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to afford the final quinazoline derivative.
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by compounds derived from this compound.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase plays a crucial role in cell survival, proliferation, and differentiation. Its aberrant activation is implicated in various cancers.
BCR-ABL Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML).
PIM Kinase Signaling Pathway
PIM kinases are proto-oncogenic serine/threonine kinases that regulate cell survival and proliferation.
COX-2 Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory response by producing prostaglandins.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Synthesized 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of synthesized 2,4-dimethoxyaniline. The protocols cover common laboratory techniques, including precipitation/washing, recrystallization, and column chromatography, designed to achieve high purity levels essential for applications in dye manufacturing and pharmaceutical synthesis.[1]
Introduction
This compound is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmacologically active molecules. The purity of this aniline (B41778) derivative is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in the final products.[1] Synthesized this compound often contains unreacted starting materials, by-products, and colorimetric impurities that must be removed. This guide outlines effective purification strategies to obtain high-purity this compound.
Physicochemical Properties Relevant to Purification
Understanding the physical and chemical properties of this compound is fundamental to selecting and optimizing purification methods.
| Property | Value |
| Appearance | White to light orange or black crystalline solid/powder/lump[2] |
| Melting Point | 33-36 °C[3] |
| Boiling Point | 110-113 °C |
| Solubility | Soluble in organic solvents.[4] Less than 1 mg/mL in water at 17°C.[2] |
| Stability | Sensitive to prolonged exposure to light. Incompatible with acids.[5] |
Purification Techniques
Several methods can be employed to purify this compound. The choice of technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.
Precipitation and Washing
This method is effective for removing impurities that have significantly different solubilities from the target compound in a specific solvent mixture. A procedure adapted from a patented synthesis method involves washing the crude product with a mixture of methanol (B129727) and water.[6]
Experimental Protocol:
-
Transfer the crude this compound to a beaker.
-
Prepare a washing solution of methanol and water in a 1:1 volume ratio.
-
Add the washing solution to the crude product. The recommended weight ratio of crude product to washing solution is between 1:0.8 and 1:1.5.[6]
-
Stir the slurry vigorously for 15-20 minutes.
-
Isolate the solid product by centrifugation or vacuum filtration.
-
Dry the purified this compound under vacuum to remove residual solvents.
Quantitative Data:
| Parameter | Embodiment 1[6] | Embodiment 2[6] | Embodiment 4[6] |
| Crude Product Purity | 98.8% | 98.3% | 98.5% |
| Final Product Purity | 99.8% | 99.7% | 99.7% |
| Yield | 97.2% | 96.5% | 96.6% |
Workflow Diagram:
Precipitation and Washing Workflow
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For substituted anilines, common solvents include ethanol (B145695), methanol, and mixtures of ethanol and water.[4]
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Workflow Diagram:
Recrystallization Workflow
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like anilines, special considerations are necessary to prevent poor separation due to interactions with the acidic silica (B1680970) gel.[7][8]
Experimental Protocol:
-
Stationary Phase Selection: Standard silica gel is commonly used. For better results with basic amines, amine-functionalized silica can be employed to minimize tailing and improve separation.[8][9]
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To neutralize the acidic sites on the silica gel, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1% v/v), should be added to the mobile phase.[7]
-
Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Diagram:
Column Chromatography Workflow
Purity Assessment
The purity of the purified this compound should be assessed using appropriate analytical techniques, such as:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For accurate purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and detect impurities.
Conclusion
The purification of synthesized this compound is a critical step in ensuring the quality and reliability of downstream applications. The choice of purification method will depend on the specific impurities present and the desired level of purity. For industrial-scale purification, the precipitation and washing method offers a high-throughput and efficient option. For laboratory-scale purification requiring very high purity, recrystallization and column chromatography are highly effective techniques. Proper execution of these protocols and subsequent purity analysis will yield this compound suitable for the most demanding research and development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 2735-04-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Dimethoxyaniline2735-04-8,Purity95%_Acros Organics [molbase.com]
- 6. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxyaniline
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the reduction of 2,4-dimethoxy-1-nitrobenzene (B181224).
Q1: My yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors throughout the experimental process. Here's a systematic approach to identifying the issue:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Catalyst Activity: The catalyst, such as Fe/C or Pd/C, may be of poor quality or have deactivated. Ensure you are using a fresh, high-quality catalyst. For methods using hydrazine (B178648) hydrate (B1144303) with ferric chloride and activated carbon, the quality of these reagents is also crucial. Catalyst deactivation can be caused by impurities in the starting material or solvent.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. However, excessively long reaction times can sometimes lead to the formation of byproducts, also reducing the yield of the desired product.[1]
-
Temperature: The reaction may require a specific temperature to proceed efficiently. For the hydrazine hydrate method, a reflux at 70-80°C is recommended.[1] Lower temperatures may result in a sluggish or incomplete reaction.
-
Reagent Stoichiometry: Ensure the correct molar ratios of reagents are used. For instance, in the hydrazine hydrate reduction, an optimal ratio of the nitro compound to hydrazine hydrate is between 1:0.6 and 1:0.8 by weight.[1]
-
-
Product Loss During Workup and Purification:
-
Extraction: this compound is a basic compound. During aqueous workup, ensure the pH of the aqueous layer is basic to prevent the formation of the corresponding water-soluble ammonium (B1175870) salt, which would remain in the aqueous phase and be lost.
-
Purification: The product has a relatively low melting point (33-36°C) and can be volatile. Avoid excessive heating during solvent removal under vacuum.
-
Q2: My final product is discolored (e.g., brown or black). How can I obtain a colorless product?
A2: Aromatic amines are prone to air oxidation, which can lead to the formation of colored impurities.
-
Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification:
-
Activated Carbon: During the workup, you can treat a solution of your crude product with activated carbon to adsorb colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., a mixture of methanol (B129727) and water) can be effective in removing colored byproducts.[1]
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Distillation: Vacuum distillation can be an effective purification method for this compound.
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Q3: I am observing unexpected side products in my reaction mixture. What could they be?
A3: Side reactions can occur during the reduction of nitroarenes. While specific byproducts for this compound synthesis are not extensively reported, analogous reactions suggest the following possibilities:
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Incomplete Reduction Products: Depending on the reaction conditions and reducing agent, you might observe intermediates such as nitroso (R-NO) or hydroxylamine (B1172632) (R-NHOH) species.
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Coupling Products: Azoxy (R-N=N(O)-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds can form, especially under certain catalytic conditions.
-
Over-reduction: While less common for aromatic systems, cleavage of the methoxy (B1213986) groups could potentially occur under harsh reaction conditions.
To minimize these side products, it is crucial to optimize reaction conditions such as temperature, reaction time, and the choice and amount of catalyst and reducing agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: One of the most efficient methods is the reduction of 2,4-dimethoxy-1-nitrobenzene. A patented method using hydrazine hydrate as the reducing agent in the presence of ferric chloride and activated carbon in ethanol (B145695) has been reported to achieve yields of over 96% and high purity.[1]
Q2: What are the key safety precautions to take during the synthesis of this compound?
A2: this compound and its precursors can be hazardous.
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Toxicity: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme care.
-
Catalysts: Some catalysts, like Raney Nickel, can be pyrophoric. Handle them under an inert atmosphere.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material (2,4-dimethoxy-1-nitrobenzene) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction. Staining with potassium permanganate (B83412) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Quantitative Data
The following table summarizes the optimized reaction conditions for the synthesis of this compound from 2,4-dimethoxy-1-nitrobenzene using the hydrazine hydrate method, as described in patent CN101701000A.[1]
| Parameter | Optimized Value |
| Starting Material | 2,4-dimethoxy-1-nitrobenzene |
| Reducing Agent | 80% Hydrazine Hydrate |
| Catalyst System | Ferric Chloride (FeCl₃) and Activated Carbon |
| Solvent | Ethanol |
| Temperature | 70-80°C (Reflux) |
| Reaction Time | 2-5 hours |
| Reported Yield | >96% |
| Reported Purity | >99.6% |
Experimental Protocols
High-Yield Synthesis of this compound via Hydrazine Hydrate Reduction
This protocol is adapted from the procedure described in patent CN101701000A.[1]
Materials:
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2,4-dimethoxy-1-nitrobenzene
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Ethanol
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80% Hydrazine hydrate
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Ferric chloride (FeCl₃)
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Activated carbon
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethoxy-1-nitrobenzene, ethanol, activated carbon, and ferric chloride. The optimal weight ratios are approximately 1: (2-2.5) for nitrobenzene (B124822) to ethanol, with ferric chloride being 0.2-0.5% of the nitrobenzene weight and activated carbon being 9-12% of the nitrobenzene weight.[1]
-
Addition of Reducing Agent: Heat the mixture to reflux (70-80°C). Slowly add 80% hydrazine hydrate. The optimal weight ratio of nitrobenzene to hydrazine hydrate is approximately 1: (0.6-0.8).[1]
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Reaction: Maintain the reaction at reflux for 2-5 hours, monitoring the progress by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture and filter to remove the activated carbon and catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Cool the concentrate to 15-18°C to crystallize the crude product.
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Collect the crude product by filtration.
-
-
Purification:
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Wash the crude product with a 1:1 mixture of methanol and water. The weight ratio of the crude product to the washing solution should be approximately 1: (0.8-1.5).[1]
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Collect the purified product by filtration and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
common impurities in commercial 2,4-Dimethoxyaniline and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from its synthesis, storage, and handling. These can be broadly categorized as:
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Synthesis-Related Impurities: These are the most common and depend on the synthetic route used. A frequent method is the reduction of 2,4-dimethoxy-1-nitrobenzene.
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Unreacted Starting Materials: Residual 2,4-dimethoxy-1-nitrobenzene.
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Intermediates and Byproducts: Incomplete reduction can lead to the presence of nitroso or azoxy compounds. Other isomeric dimethoxyanilines might also be present depending on the starting materials' purity.
-
-
Degradation Products: Aromatic amines like this compound are susceptible to oxidation and photodegradation, especially when exposed to air and light over time. This leads to the formation of colored impurities, often appearing as dark-colored tars or solids.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol (B145695), water, toluene) may be present in trace amounts.
Q2: My this compound is dark brown/black. Is it still usable?
A2: The dark color indicates the presence of oxidation or degradation products. While the bulk of the material may still be this compound, the impurities can interfere with subsequent reactions, leading to lower yields, side product formation, and difficulties in purification. For sensitive applications, such as in drug development, purification is highly recommended. For less sensitive applications, the material might be usable, but a purity check (e.g., by TLC, GC, or HPLC) is advised.
Q3: What is the typical purity of commercial this compound?
A3: The purity of commercial this compound can vary between suppliers and grades. Technical grades may have a purity of 97-98%, while higher purity grades can be >99% or even >99.5%. It is crucial to check the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in a reaction using commercial this compound. | Presence of impurities that interfere with the reaction. | Purify the this compound before use using one of the methods described in the Experimental Protocols section (e.g., recrystallization or distillation). |
| The product of a reaction is highly colored, even after purification. | Colored impurities from the starting this compound are carried through the reaction. | Treat the commercial this compound with activated carbon before use to remove colored impurities. |
| Difficulty in purifying a product derived from this compound. | Impurities from the starting material are co-eluting or co-crystallizing with the product. | Purify the this compound feedstock to a higher purity before using it in the synthesis. |
| Recrystallization of this compound results in an oil instead of crystals. | The solvent is not ideal, or the cooling process is too rapid. | Try a different solvent system. A mixture of ethanol and water is often effective. Ensure slow cooling to promote crystal growth. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| The color of this compound does not improve significantly after a single purification step. | A high concentration of colored impurities is present. | A combination of purification techniques may be necessary. For example, an activated carbon treatment followed by recrystallization or distillation. |
Quantitative Data
The following table summarizes potential impurities in commercial this compound based on its common synthesis route (reduction of 2,4-dimethoxy-1-nitrobenzene) and degradation pathways. The typical concentration ranges are estimates and can vary significantly between batches and suppliers.
| Impurity | Potential Source | Typical Concentration Range (w/w %) |
| 2,4-Dimethoxy-1-nitrobenzene | Unreacted starting material | 0.1 - 2.0 |
| Other isomeric dimethoxyanilines | Impurities in starting materials | < 0.5 |
| Oxidized/Polymeric species | Degradation due to air/light exposure | 0.5 - 3.0 (can be higher in aged samples) |
| Residual Solvents (e.g., Ethanol, Toluene) | Synthesis and purification | < 0.5 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for removing small amounts of impurities and improving the purity of slightly discolored this compound.
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Solvent Selection: A mixed solvent system of ethanol and water is often effective.
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Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approximately 1-2% by weight of the aniline) and boil for 5-10 minutes.
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Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
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Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below its melting point (33-36 °C).
Protocol 2: Purification by Vacuum Distillation
This method is effective for removing non-volatile impurities and colored tars.
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound into the distillation flask.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Heat the distillation flask gently using a heating mantle.
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Collecting Fractions: Collect the fraction that distills at the correct boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is approximately 278 °C, but it will be significantly lower under vacuum.
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Discontinuation: Stop the distillation when the temperature starts to rise or when only a small amount of dark residue remains in the distillation flask.
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Storage: Store the purified, colorless liquid or solid (depending on the collection temperature) under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for issues with this compound.
troubleshooting guide for reactions involving 2,4-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a crystalline solid, with colors ranging from white to dark brown depending on purity and age.[1][2][3] It is stable under normal conditions but is sensitive to prolonged exposure to light and air, which can lead to oxidation and color change.[1][2][4] It should be stored in a dark, inert atmosphere at room temperature.[1][4]
Q2: How do the methoxy (B1213986) groups on this compound affect its reactivity?
The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring and the amino group. This makes this compound more reactive towards electrophilic aromatic substitution compared to aniline (B41778).[5][6] The increased nucleophilicity can also influence the basicity and the conditions required for reactions such as diazotization and coupling.[5][6]
Q3: My this compound has darkened over time. Can I still use it?
The darkening of this compound indicates oxidation.[7] For many applications, especially those sensitive to impurities, it is advisable to purify the material before use. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography. The purity can be checked by techniques like TLC or melting point determination.
Troubleshooting Guides
Diazotization and Azo Coupling Reactions
Q1: My diazotization of this compound seems incomplete. How can I ensure the reaction goes to completion?
Incomplete diazotization is a common issue and can significantly lower the yield of the subsequent coupling reaction.[8]
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Check for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A blue-black color indicates that there is enough nitrous acid to have reacted with all the aniline.[8] If the test is negative, add more sodium nitrite (B80452) solution dropwise.
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Temperature Control: Maintain a low temperature, typically 0-5 °C, throughout the reaction.[9] Diazonium salts are thermally unstable and can decompose at higher temperatures.[9]
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Sufficiently Acidic Medium: Ensure the reaction medium is sufficiently acidic. This helps in the formation of the nitrosonium ion, the reactive electrophile, and also prevents the diazonium salt from coupling with unreacted this compound to form triazenes.[9][10]
Q2: I am observing the formation of a colored precipitate during the diazotization of this compound, before adding the coupling component. What is happening and how can I prevent it?
The formation of a colored precipitate during diazotization is likely due to the formation of a triazene (B1217601) side product. This occurs when the newly formed diazonium salt couples with unreacted this compound.[9][10]
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Order of Addition: Add the sodium nitrite solution to the acidic solution of this compound, not the other way around. This ensures that the concentration of free aniline is always low.
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Acidity: Maintain a strongly acidic environment to minimize the concentration of the free, nucleophilic aniline.[9]
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Vigorous Stirring: Ensure efficient stirring to quickly disperse the sodium nitrite and promote the desired reaction.
Q3: My azo coupling reaction with the 2,4-dimethoxybenzenediazonium salt is giving a low yield of the desired azo dye. How can I optimize the yield?
Low yields in azo coupling reactions are often related to improper pH, temperature, or the purity of the starting materials.[8]
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pH Control: The pH of the coupling reaction is critical. For coupling with phenols, the reaction is typically carried out in a slightly alkaline medium (pH > 7.5), while for coupling with anilines, a mildly acidic medium (pH < 6) is preferred.[11] The optimal pH activates the coupling component for electrophilic attack.[8][12]
-
Temperature: Continue to maintain a low temperature (0-5 °C) during the coupling reaction to prevent the decomposition of the diazonium salt.[9]
-
Purity of Coupling Component: Ensure the coupling component is pure, as impurities can lead to the formation of side products and reduce the yield.
Q4: The color of my synthesized azo dye is not what I expected. What could be the reason?
Color deviation in azo dyes can be caused by a lack of precise control over reaction parameters.[8]
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pH of Coupling: The pH of the coupling reaction can influence the position of the electrophilic substitution on the coupling component, which in turn affects the final color of the dye.[8]
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Temperature: Inconsistent temperature control during diazotization can lead to decomposition products that may impart color to the final product.[8]
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Purity of Reagents: Impurities in the this compound or the coupling component can lead to the formation of colored byproducts.
Quinoline Synthesis (Skraup Reaction)
Q1: My Skraup synthesis using this compound is very vigorous and difficult to control. How can I moderate the reaction?
The Skraup synthesis is notoriously exothermic.[13]
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Use of a Moderator: Add a moderating agent like ferrous sulfate (B86663) (FeSO₄) to make the reaction smoother.[13][14]
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Gradual Heating: Heat the reaction mixture gradually and control the temperature carefully.
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Controlled Reagent Addition: Add the glycerol (B35011) and sulfuric acid slowly to the aniline derivative with efficient stirring and cooling.
Q2: I am getting a low yield and a lot of tar formation in my Skraup synthesis. How can I improve the outcome?
Low yields and tar formation are common issues in the Skraup synthesis.[13]
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Temperature Control: Avoid excessively high temperatures, which can lead to the polymerization of acrolein (formed from the dehydration of glycerol) and cause tar formation.
-
Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene) are crucial. Insufficient oxidant will result in incomplete aromatization, while an excess can lead to side reactions.
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Purity of Reactants: Use pure this compound and glycerol to minimize side reactions.
Data Presentation
Table 1: Troubleshooting Guide for Diazotization of this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Diazotization | Insufficient nitrous acid | Test with starch-iodide paper and add more NaNO₂ if needed.[8] |
| Temperature too high | Maintain temperature at 0-5 °C.[9] | |
| Insufficient acid | Ensure a strongly acidic medium.[9] | |
| Formation of colored precipitate | Triazene formation | Add NaNO₂ to the aniline solution; maintain high acidity.[9][10] |
| Low yield of diazonium salt | Decomposition of diazonium salt | Keep the temperature low and use the solution immediately.[9] |
Table 2: Troubleshooting Guide for Azo Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Azo Dye | Incorrect pH | Optimize pH based on the coupling partner (alkaline for phenols, acidic for anilines).[8][11] |
| Decomposition of diazonium salt | Maintain low temperature (0-5 °C).[9] | |
| Impure coupling component | Use purified coupling component. | |
| Off-color Product | Incorrect coupling position | Precisely control the pH of the coupling reaction.[8] |
| Presence of impurities | Purify starting materials and control reaction conditions.[8] |
Table 3: Troubleshooting Guide for Skraup Quinoline Synthesis
| Issue | Potential Cause | Recommended Solution |
| Violent/Uncontrolled Reaction | Highly exothermic nature | Use a moderator (e.g., FeSO₄); control heating and reagent addition.[13][14] |
| Low Yield and Tar Formation | Polymerization of acrolein | Avoid overheating; maintain optimal reaction temperature. |
| Inefficient oxidation | Ensure the correct stoichiometry of the oxidizing agent. | |
| Impure reactants | Use purified this compound and glycerol. |
Experimental Protocols
Protocol 1: Diazotization of this compound
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Dissolve this compound in a suitable amount of hydrochloric acid (e.g., 3M HCl) in a beaker.
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Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
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In a separate beaker, prepare a solution of sodium nitrite in cold water.
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Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the tip of the pipette or dropping funnel below the surface of the liquid.
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Maintain the temperature strictly between 0 and 5 °C throughout the addition.
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After the addition is complete, continue stirring for another 10-15 minutes.
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Test for the presence of excess nitrous acid using starch-iodide paper.[8] The appearance of a blue-black color indicates the completion of the reaction.
-
The resulting solution of 2,4-dimethoxybenzenediazonium chloride should be used immediately in the subsequent coupling reaction.
Protocol 2: General Procedure for Azo Coupling
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Prepare a solution of the coupling component (e.g., a phenol (B47542) or another aromatic amine) in a suitable solvent.
-
Adjust the pH of the coupling component solution to the optimal range for the specific reaction (alkaline for phenols, acidic for anilines).
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Cool the solution of the coupling component to 0-5 °C in an ice bath.
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Slowly add the freshly prepared, cold 2,4-dimethoxybenzenediazonium chloride solution to the solution of the coupling component with vigorous stirring.
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A colored precipitate of the azo dye should form.
-
Continue stirring at low temperature for a period of time (e.g., 30-60 minutes) to ensure the reaction is complete.
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Isolate the azo dye by filtration, wash it with cold water, and then dry it.
-
The crude dye can be purified by recrystallization from a suitable solvent.[15][16][17]
Visualizations
Caption: Experimental workflow for the synthesis of an azo dye from this compound.
Caption: Troubleshooting logic for low yield in azo coupling reactions.
References
- 1. 2735-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 3. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. droracle.ai [droracle.ai]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Azo Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. [Purification of dyes by recrystallization] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,4-Dimethoxyaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,4-Dimethoxyaniline derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
Issue 1: Low Yield of this compound
If you are experiencing low yields in the synthesis of this compound via the reduction of 2,4-dimethoxy nitrobenzene (B124822), consider the following factors:
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Reaction Parameters: The reaction is sensitive to the ratio of reactants, catalyst concentration, and temperature. Ensure precise measurements and control.
-
Catalyst Activity: The activity of the ferric chloride and activated carbon catalyst is crucial. Use high-quality, dry reagents.
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Reaction Time: Incomplete reactions will result in lower yields. Monitor the reaction progress using appropriate analytical techniques like TLC or GC.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate purification and affect the quality of the final product.
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Side Reactions: Over-reduction or other side reactions can occur if the reaction conditions are not optimal.
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Purity of Starting Materials: Impurities in the starting 2,4-dimethoxy nitrobenzene can lead to corresponding impurities in the product.
-
Work-up Procedure: Improper work-up can introduce contaminants or fail to remove unreacted starting materials and byproducts.
Troubleshooting Workflow for Impurities
Caption: Troubleshooting workflow for addressing impurities in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the synthesis of this compound from 2,4-dimethoxy nitrobenzene?
A1: Based on established protocols, high yields (>96%) and purity (>99.6%) can be achieved using the following conditions.[1]
| Parameter | Recommended Value |
| Reactants | 2,4-dimethoxy nitrobenzene, 80% hydrazine (B178648) hydrate (B1144303), ethanol (B145695) |
| Catalyst | Ferric chloride (FeCl₃) and activated carbon (GAC) |
| Temperature | 70-80 °C (reflux) |
| Reaction Time | 2-5 hours |
| Reactant Ratios (by weight) | |
| 2,4-dimethoxy nitrobenzene : Ethanol | 1 : 1.5-3 |
| 2,4-dimethoxy nitrobenzene : Hydrazine hydrate | 1 : 0.6-1 |
| Catalyst Loading (by weight of nitrobenzene) | |
| Ferric chloride | 0.2% - 1% |
| Activated carbon | 7% - 15% |
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material (2,4-dimethoxy nitrobenzene) and the appearance of the product (this compound).
Q3: What is the recommended work-up and purification procedure?
A3: After the reaction is complete, the following work-up procedure is recommended:
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Filter the hot reaction mixture to recover the activated carbon.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to 15-18 °C to crystallize the crude product.
-
Collect the crude product by centrifugation.
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Wash the crude product with a 1:1 mixture of methanol (B129727) and water.
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Dry the purified product.[1]
Q4: I am observing a complex reaction mixture in the synthesis of a this compound derivative. What could be the cause?
A4: A complex reaction mixture can arise from several factors, including low reactivity of the starting materials, decomposition at elevated temperatures, or the use of inappropriate solvents.[2][3] It is recommended to re-evaluate the reaction temperature, solvent, and reaction time. Running the reaction at a lower temperature for a longer duration might provide a cleaner reaction profile.
Q5: My reaction to form a derivative is not proceeding. What steps can I take?
A5: If no reaction is observed, consider the following troubleshooting steps:
-
Increase Temperature: Gently increasing the reaction temperature may initiate the reaction.
-
Add More Reagent: If a stoichiometric amount of a reagent was used, adding a slight excess might drive the reaction forward.
-
Check Reagent Quality: Ensure that all reagents are pure and active. Some reagents may require purification before use.[4]
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Consider using a different solvent that is more suitable for the specific transformation.[2]
Experimental Protocols
Synthesis of this compound [1]
-
Apparatus: A four-hole reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
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Procedure: a. To the reaction flask, add 100g of 2,4-dimethoxy nitrobenzene and 200g of ethanol. b. Add 12g of activated carbon and 0.5g of ferric chloride. c. Heat the mixture to reflux (70-80 °C) with stirring. d. Slowly add 70g of 80% hydrazine hydrate to the reaction mixture. e. Maintain the reaction at reflux for 2.5 hours. f. Monitor the reaction to completion using GC. g. Follow the work-up and purification procedure described in Q3.
This protocol should yield approximately 81.3g (97.2%) of this compound with a purity of 99.8%.[1]
General Procedure for the Synthesis of Schiff Base Derivatives of 3,5-Dimethoxyaniline (B133145) [5]
Note: This procedure for a related dimethoxyaniline isomer can be adapted as a starting point for this compound derivatization.
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Reactants: Equimolar amounts of 3,5-dimethoxyaniline (0.003 mol) and the desired aldehyde (0.003 mol).
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Solvent: 25 mL of absolute ethanol.
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Catalyst: 2-3 drops of concentrated sulfuric acid.
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Procedure: a. Combine the aniline (B41778) and aldehyde in ethanol and stir at room temperature for 4-6 hours. b. Add the sulfuric acid catalyst. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to 0 °C. e. Filter the resulting precipitate. f. Wash the precipitate with diethyl ether. g. Recrystallize the product from methanol.
This general protocol can be optimized by adjusting the reaction time, temperature, and catalyst loading for specific this compound derivatives.
References
preventing degradation of 2,4-Dimethoxyaniline during storage and reactions
Welcome to the Technical Support Center for 2,4-Dimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage and in chemical reactions.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on common issues encountered when working with this compound.
Storage and Handling
Question 1: My this compound has turned dark brown/black. Is it still usable?
Answer: The dark coloration indicates degradation, likely due to oxidation and/or polymerization.[1] While it may still contain the desired compound, the purity is compromised, and the impurities can interfere with your reaction.[2] For sensitive reactions, it is highly recommended to purify the material before use.
Question 2: What are the ideal storage conditions for this compound?
Answer: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is sensitive to both light and air.[3][4] For long-term storage, refrigeration is recommended.
Question 3: What materials are incompatible with this compound?
Answer: this compound is incompatible with strong acids and strong oxidizing agents.[3][5] Contact with these substances can lead to vigorous or explosive reactions. It may also be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][5]
Reaction Troubleshooting
Question 4: I am seeing unexpected side products in my reaction. Could it be due to degraded this compound?
Answer: Yes, impurities from the degradation of this compound can lead to the formation of unexpected side products, affecting the yield and purity of your desired compound.[2] For example, in dye manufacturing, impurities can cause off-shades and reduced color fastness.[2] In pharmaceutical synthesis, such impurities can compromise the safety and efficacy of the final product.[2]
Question 5: My diazotization reaction with this compound is giving a low yield. What could be the cause?
Answer: Low yields in diazotization reactions can be due to the presence of oxidized impurities in the this compound. These impurities may compete for the diazotizing agent or interfere with the subsequent coupling reaction. Using freshly purified this compound is crucial for clean and high-yielding diazotization-coupling reactions.
Question 6: How can I prevent the degradation of this compound during a prolonged reaction?
Answer: To prevent degradation during a reaction, it is advisable to:
-
Run the reaction under an inert atmosphere (nitrogen or argon).
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Use degassed solvents to minimize dissolved oxygen.
Quantitative Data on Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Light | Exposure to UV or ambient light | Accelerates degradation, leading to discoloration. | Store in amber vials or wrap containers in foil.[3][4] |
| Air (Oxygen) | Exposure to atmosphere | Promotes oxidation, forming colored impurities. | Store under an inert atmosphere (N₂ or Ar).[3][4] |
| Temperature | Elevated temperatures | Can increase the rate of degradation. | Store in a cool place; refrigeration is recommended. |
| pH | Acidic conditions | Forms salts.[3][5] | Avoid contact with strong acids unless a salt is desired. |
| Incompatible Materials | Strong oxidizing agents, strong acids | Can cause vigorous or explosive reactions. | Store separately from these materials.[3][5] |
Experimental Protocols
Purification of Discolored this compound
This protocol describes a method for purifying this compound that has darkened due to degradation.
Method 1: Recrystallization
-
Solvent Selection: Based on protocols for similar compounds, methanol (B129727) or a mixture of ethanol (B145695) and water are suitable solvents for recrystallization.[1][6]
-
Dissolution: Dissolve the discolored this compound in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Purification via the Hydrochloride Salt
-
Salt Formation: Dissolve the impure this compound in a suitable solvent (e.g., ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.[3]
-
Isolation of the Salt: The hydrochloride salt will precipitate. Collect the salt by filtration and wash with the solvent. The salt is generally more stable and less colored.
-
Regeneration of the Free Base: To regenerate the purified this compound, dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) until the free aniline (B41778) precipitates.
-
Extraction and Drying: Extract the aniline with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
Visualizing Degradation and Workflows
Potential Degradation Pathway
The following diagram illustrates a plausible degradation pathway for anilines, which can be extrapolated to this compound, involving oxidation and photodegradation.
Caption: Plausible degradation pathway of this compound under light and air exposure.
Experimental Workflow for Purification
This diagram outlines the decision-making process and steps for purifying degraded this compound.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Purification of 2,4-Dimethoxyaniline and its Derivatives
Welcome to the Technical Support Center for the purification of 2,4-Dimethoxyaniline and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored solid/oil. What causes this discoloration and how can I remove it?
A1: Discoloration, typically ranging from yellow to dark brown or black, is a common issue with anilines, including this compound.[1][2] This is primarily due to aerial oxidation, which leads to the formation of highly colored polymeric impurities. The compound is also sensitive to prolonged exposure to light, which can accelerate degradation.[3][4]
Troubleshooting Steps:
-
Storage: Ensure the starting material and purified product are stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated.[4][5]
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then boiled for a few minutes to allow the charcoal to adsorb the colored impurities. A subsequent hot filtration will remove the charcoal, yielding a less colored filtrate.
-
Washing: A preliminary wash of the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite can help remove some oxidation products.
Q2: What are the common impurities I should expect in my crude this compound synthesized by the reduction of 2,4-dimethoxynitrobenzene?
A2: The most common impurity is the unreacted starting material, 2,4-dimethoxynitrobenzene, due to incomplete reduction. Other potential impurities can arise from side reactions, although the reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride or palladium on carbon is generally a clean and high-yielding reaction.[6][7][8] Over-reduction leading to de-methoxylation is a possibility under harsh conditions, but less common with milder reducing agents.
Q3: I am having trouble purifying my N-acylated this compound derivative. What are the recommended methods?
A3: N-acylated derivatives of this compound, such as N-(2,4-dimethoxyphenyl)acetamide, are typically solids and can be effectively purified by recrystallization.
Recommended Solvents for Recrystallization:
-
Ethanol/water mixture
-
Diethyl ether[2]
If the product is an oil or recrystallization is ineffective, column chromatography is the next method of choice. A typical eluent system would be a mixture of hexanes and ethyl acetate.
Troubleshooting Guides
Issue 1: Recrystallization Problems
This guide addresses common issues encountered during the recrystallization of this compound and its solid derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities. The cooling rate is too fast. | Use a lower-boiling point solvent. Attempt a pre-purification step (e.g., a quick filtration through a silica (B1680970) plug) to remove some impurities. Allow the solution to cool more slowly. Try insulating the flask. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | Evaporate some of the solvent to increase the concentration and cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Change to a solvent or solvent mixture in which the compound is less soluble at low temperatures. |
| Low recovery of purified crystals. | Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product is still colored after recrystallization. | Activated carbon treatment was insufficient or not performed. The compound is inherently colored. | Repeat the recrystallization with the addition of activated carbon. Confirm the color of the pure compound from a reliable source. |
Issue 2: Column Chromatography Challenges
This section provides troubleshooting for common problems during the chromatographic purification of this compound and its products. Due to the basic nature of the aniline (B41778) functional group, interactions with the acidic silica gel can sometimes lead to purification difficulties.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping peaks/spots). | The solvent system (eluent) is not optimal. The column was overloaded with the sample. | Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or dichloromethane/methanol) to find an eluent that provides good separation (aim for a ΔRf > 0.2). Reduce the amount of crude material loaded onto the column. |
| Peak tailing or streaking on the column/TLC plate. | The basic aniline group is interacting strongly with the acidic silica gel.[9] | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1% v/v), to the eluent. This will neutralize the acidic sites on the silica and improve the peak shape. |
| Compound is not eluting from the column. | The eluent is not polar enough. The compound has decomposed on the silica gel. | Gradually increase the polarity of the eluent. Test the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider alternative purification methods like recrystallization or acid-base extraction. |
| Product discoloration during chromatography. | The compound is oxidizing on the silica gel. | Work quickly and avoid prolonged exposure of the compound on the column. Consider deactivating the silica gel by adding a small percentage of a base to the slurry before packing the column. |
Experimental Protocols
Protocol 1: Purification of this compound by Washing and Recrystallization
This protocol is based on a high-yielding synthesis of this compound and is effective for removing unreacted starting material and other impurities.[6]
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Washing: The crude this compound solid is washed with a 1:1 mixture of methanol and water. The amount of the washing solution should be approximately 0.8 to 1.5 times the weight of the crude product.[6]
-
Filtration: The solid is collected by vacuum filtration.
-
Drying: The purified solid is dried in a vacuum oven or desiccator to a constant weight.
-
Recrystallization (Optional, for higher purity): a. The washed and dried solid is dissolved in a minimal amount of hot methanol or ethanol. b. If the solution is colored, a small amount of activated carbon is added, and the solution is heated at reflux for 10-15 minutes. c. The hot solution is filtered through a pre-heated funnel to remove the activated carbon and any insoluble impurities. d. The filtrate is allowed to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. e. The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent. f. The crystals are dried under vacuum.
Protocol 2: Purification of N-(2,4-dimethoxyphenyl)acetamide by Recrystallization
This protocol is a general method for the purification of a common acylated product of this compound.
Materials:
-
Crude N-(2,4-dimethoxyphenyl)acetamide
-
Ethanol or Methanol
-
Deionized water (if a mixed solvent system is used)
-
Activated carbon (optional)
-
Standard recrystallization glassware
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent. Ethanol is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: HPLC Method for Purity Analysis of this compound
This protocol provides a general starting point for the reverse-phase HPLC analysis of this compound. Method optimization may be required based on the specific instrument and impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water, potentially with a modifier like phosphoric acid or formic acid for MS compatibility.[10] A common starting point is a gradient or isocratic mixture. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a PDA detector to scan a range of wavelengths. |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve the sample in the mobile phase or a mixture of acetonitrile and water. |
Data Presentation
Table 1: Synthesis and Purification Data for this compound
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethoxynitrobenzene | [6] |
| Reducing Agent | Hydrazine hydrate | [6] |
| Catalyst | Ferric chloride, Activated Carbon | [6] |
| Crude Product Purity | >98% | [6] |
| Final Purity after Washing | >99.6% | [6] |
| Overall Yield | >96% | [6] |
Visualizations
Experimental Workflows
Caption: A general workflow for the purification and analysis of this compound and its products.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting discoloration issues.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 3. jptcp.com [jptcp.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Stability of 2,4-Dimethoxyaniline in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2,4-Dimethoxyaniline in solution. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: this compound is susceptible to degradation from several factors. It is particularly sensitive to prolonged exposure to light and is incompatible with acids.[1][2][3][4] The presence of strong oxidizing agents and exposure to air can also lead to its degradation.[5] Additionally, like many aromatic amines, its stability can be influenced by temperature and the solvent used.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is crucial to protect it from light.[1][2][3][5] For optimal stability, storage under an inert gas, such as nitrogen or argon, is recommended to prevent oxidation.[3]
Q3: What are the visible signs of this compound degradation in solution?
A3: A common indicator of degradation for aromatic amines is a change in color. Freshly prepared solutions of this compound should be colorless to light yellow.[6] Darkening of the solution, often to a brown or black color, suggests the formation of degradation products. The appearance of precipitates may also indicate instability.
Q4: Are there any known stabilizers for aromatic amines like this compound?
A4: While specific data for this compound is limited, studies on other aromatic amines suggest that certain classes of compounds can act as stabilizers. These include antioxidants and free radical scavengers. For some aromatic amines, the addition of small amounts of substances like thiourea (B124793) or certain alkyl tin compounds has been shown to retard color deterioration.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Solution rapidly darkens upon preparation. | Oxidation due to exposure to air. | - Prepare the solution using solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon).- Prepare and handle the solution under an inert atmosphere (e.g., in a glove box). |
| Photodegradation from ambient light. | - Use amber glass vials or wrap the container with aluminum foil to protect the solution from light.[5]- Minimize the exposure of the solution to light during handling. | |
| Precipitate forms in the solution over time. | Formation of insoluble degradation products. | - Confirm the identity of the precipitate through analytical techniques (e.g., HPLC, MS).- Review the storage conditions to ensure they are optimal (cool, dark, inert atmosphere). |
| Change in pH leading to precipitation. | - Measure the pH of the solution. This compound is incompatible with acids.[1][2][3][4]- Ensure the pH of the solution is maintained in a suitable range (typically neutral to slightly basic for aromatic amines). | |
| Inconsistent results in downstream applications. | Degradation of this compound leading to lower effective concentration. | - Perform a stability-indicating HPLC analysis to determine the purity of the solution before use.- Prepare fresh solutions for critical experiments. |
| Interference from degradation products. | - Identify potential degradation products using techniques like LC-MS.- If degradation products are interfering, purify the this compound solution before use. |
Quantitative Data on the Stability of Aromatic Amines
Table 1: Stability of Representative Primary Aromatic Amines in Aqueous Solutions
| Aromatic Amine | Condition | Storage Duration | Recovery (%) | Reference |
| Benzidine | 3% Acetic Acid, 70°C | 2 hours | < 10% | |
| 3,3'-Dimethoxybenzidine | 3% Acetic Acid, 70°C | 2 hours | ~20% | |
| Benzidine | Water, 70°C | 2 hours | > 80% | |
| 3,3'-Dimethoxybenzidine | Water, 70°C | 2 hours | > 80% | |
| 2,4-Toluenediamine | 3% Acetic Acid, 60°C | 10 days | < 10% | |
| 2,4-Toluenediamine | Water, 60°C | 10 days | ~70% |
Note: This data is for illustrative purposes to show general trends for primary aromatic amines. Actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol to a final concentration of 1 mg/mL.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample for comparison.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: 10% A, 90% B
-
30.1-35 min: Return to 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation:
-
Identify the peak for this compound based on the retention time of the standard.
-
Peaks other than the main compound are considered degradation products.
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the unstressed control.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Experimental workflow for a this compound stability study.
Caption: Potential inhibition of the EGFR-ERK1/2 signaling pathway.
References
- 1. This compound | 2735-04-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2735-04-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound | 2735-04-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
dealing with coloration issues in 2,4-Dimethoxyaniline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering coloration issues in chemical reactions involving 2,4-Dimethoxyaniline.
Troubleshooting Guide: Dealing with Unwanted Coloration
Discoloration in reactions with this compound is a common issue, often indicating the presence of impurities or degradation products. This guide provides a systematic approach to identifying the cause and implementing effective purification strategies.
Diagram: Troubleshooting Workflow for Coloration Issues
strategies to minimize by-product formation in 2,4-Dimethoxyaniline synthesis
Welcome to the technical support center for the synthesis of 2,4-Dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of 2,4-dimethoxynitrobenzene.[1] Common reduction techniques include:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.
-
Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).[2]
-
Hydrazine (B178648) Reduction: Using hydrazine hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl3) and activated carbon.[3]
Q2: What are the typical by-products observed in the synthesis of this compound?
A2: By-product formation is a common issue and can arise from incomplete reaction or side reactions. Key by-products include:
-
Partially reduced intermediates: Such as 2,4-dimethoxynitrosobenzene and N-(2,4-dimethoxyphenyl)hydroxylamine. These can further react to form azoxy and azo compounds.
-
Coupling Products: Condensation of intermediates can lead to the formation of azoxybenzene (B3421426) derivatives.
-
Products of Methoxy (B1213986) Group Cleavage: Under harsh acidic conditions and high temperatures, the methoxy groups on the aromatic ring can be cleaved, leading to the formation of hydroxylated anilines.
-
Impurity-derived by-products: Impurities in the starting material, 2,4-dimethoxynitrobenzene, can lead to corresponding unwanted aniline (B41778) derivatives after reduction.
Q3: How can I minimize the formation of these by-products?
A3: Minimizing by-product formation requires careful control of reaction conditions. Key strategies include:
-
Optimize Reaction Temperature: Maintain the recommended temperature for the specific reduction method to avoid side reactions. For the hydrazine hydrate/FeCl3 method, a reflux temperature of 70-80°C is suggested.[3]
-
Control Reaction Time: Insufficient reaction time can lead to incomplete reduction and the presence of intermediates. Conversely, excessively long reaction times may promote the formation of degradation products.
-
Ensure High-Purity Starting Materials: Use high-purity 2,4-dimethoxynitrobenzene to prevent the formation of impurity-related by-products.[3]
-
Select the Appropriate Catalyst and Reagents: The choice of reducing agent and catalyst system is critical. For instance, using hydrazine hydrate with a ferric chloride and activated carbon catalyst system has been reported to produce high purity this compound.[3]
Q4: My final product has a persistent color. How can I remove it?
A4: Colored impurities often arise from azoxy and azo compounds or other conjugated systems formed as by-products. Purification methods include:
-
Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol-water mixture) can selectively crystallize the desired product, leaving impurities in the mother liquor.[3]
-
Activated Carbon Treatment: Activated carbon can be used to adsorb colored impurities from a solution of the crude product.[3]
-
Chromatography: Column chromatography can be effective for separating the target compound from closely related by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure the reducing agent is active and added in the correct stoichiometric amount. - Check the efficiency of the catalyst. |
| Product loss during workup and purification. | - Optimize the extraction and recrystallization solvent systems. - Ensure complete precipitation of the product before filtration. | |
| Presence of Starting Material (2,4-dimethoxynitrobenzene) in Product | Incomplete reduction. | - Increase the amount of reducing agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen reduction method. |
| Formation of Azoxy or Azo By-products (often colored) | Condensation of nitroso and hydroxylamine (B1172632) intermediates. | - Ensure a sufficiently reductive environment to drive the reaction to the amine. - Optimize the reaction pH, as basic conditions can sometimes favor condensation. |
| Detection of Hydroxylated By-products | Cleavage of methoxy ethers. | - Avoid excessively high temperatures and strong acidic conditions. - Consider using a milder reduction method if this is a persistent issue. |
| Presence of Unknown Impurities | Contaminated starting materials or reagents. | - Verify the purity of 2,4-dimethoxynitrobenzene and other reagents by analytical techniques (e.g., NMR, GC-MS) before use. |
Experimental Protocols
High-Yield Synthesis of this compound via Hydrazine Reduction
This protocol is adapted from a patented method demonstrating high yield and purity.[3]
Materials:
-
2,4-dimethoxynitrobenzene
-
Ethanol
-
Hydrazine hydrate (80% mass concentration)
-
Ferric chloride (FeCl₃)
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a reflux condenser and stirrer, add 2,4-dimethoxynitrobenzene and ethanol.
-
To this mixture, add hydrazine hydrate (80%), a catalytic amount of ferric chloride, and activated carbon.
-
Heat the reaction mixture to a reflux temperature of 70-80°C.
-
Maintain the reaction at this temperature with stirring for 2.5 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the activated carbon and other solids. The activated carbon can be recycled.
-
Concentrate the filtrate by evaporating the ethanol.
-
Cool the concentrated solution to 15-18°C to induce crystallization of the crude this compound.
-
Collect the crude product by centrifugation or filtration.
-
Wash the crude product with a 1:1 mixture of methanol (B129727) and water.
-
Dry the purified product in an oven to obtain this compound with a purity of >99.6% and a yield of >96%.[3]
Quantitative Data from a Representative Experiment:
| Starting Material | Reagents | Reaction Conditions | Crude Product Purity | Final Product Purity | Yield |
| 100g 2,4-dimethoxynitrobenzene | 200g Ethanol, 70g 80% Hydrazine Hydrate, 0.5g FeCl₃, 12g Activated Carbon | 2.5 hours at 70-80°C | 98.8% | 99.8% | 97.2% |
Visualizing Reaction and Troubleshooting Pathways
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway, side reactions, and a logical troubleshooting workflow.
Caption: Main synthesis pathway and competing side reactions.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 2,4-Dimethoxyaniline by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 2,4-Dimethoxyaniline is paramount for the integrity of downstream applications. This guide provides a comprehensive comparison of two stalwart analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. This objective overview, supported by detailed experimental protocols and data, will aid in the selection of the most appropriate method for specific analytical challenges.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1] Impurities, which can arise from the manufacturing process or degradation, can significantly impact the quality, safety, and efficacy of the final product.[2] Therefore, robust analytical methods are required to accurately determine the purity and identify any potential impurities.
HPLC, with its versatility in stationary and mobile phases, is well-suited for the analysis of a wide range of aromatic amines without the need for derivatization. In contrast, GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for the identification and quantification of volatile and semi-volatile impurities, although derivatization may sometimes be necessary to improve chromatographic performance.[3]
Experimental Workflow
The general workflow for the purity validation of this compound by both HPLC and GC-MS involves several key stages, from sample preparation to data analysis and interpretation.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a widely used technique for the purity assessment of aromatic amines due to its robustness and ability to handle a broad range of compound polarities.
Experimental Protocol: HPLC-UV
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Amber glass vials to protect the light-sensitive compound.[4]
-
HPLC grade acetonitrile (B52724), methanol, and water.
-
Analytical grade buffer salts (e.g., ammonium (B1175870) acetate).
2. Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample at a concentration similar to the working standard solution using the same diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high-resolution separation and definitive identification of volatile and semi-volatile compounds, making it an excellent choice for identifying unknown impurities.
Experimental Protocol: GC-MS
1. Instrumentation and Consumables:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]
-
GC vials with septa.
-
High-purity helium as the carrier gas.
-
Anhydrous sodium sulfate.
-
Solvents such as dichloromethane (B109758) or ethyl acetate.
2. Sample and Standard Preparation:
-
Solvent: Dichloromethane or ethyl acetate.
-
Standard and Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample and dissolve in 10 mL of the chosen solvent.
-
Derivatization (Optional): For improved peak shape and volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. However, direct injection is often sufficient for this compound.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.[3]
-
Injection Mode: Splitless (1 µL injection volume).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[5]
-
Transfer Line Temperature: 280 °C.[5]
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Scan Range: 40-450 amu.[3]
Comparison of HPLC and GC-MS for Purity Validation
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation.
Data Presentation and Interpretation
Quantitative data from both methods should be summarized in a clear and concise tabular format for easy comparison.
Table 1: HPLC Purity Analysis of this compound
| Parameter | Result |
| Retention Time (min) | e.g., 5.8 |
| Area (%) | e.g., 99.5% |
| Relative Retention Time (RRT) of Impurities | e.g., Impurity A: 0.85, Impurity B: 1.15 |
| Area (%) of Impurities | e.g., Impurity A: 0.2%, Impurity B: 0.3% |
Table 2: GC-MS Purity Analysis of this compound
| Parameter | Result |
| Retention Time (min) | e.g., 12.3 |
| Area (%) | e.g., 99.6% |
| Identified Impurities | e.g., 2,4-Dimethoxynitrobenzene (synthesis precursor) |
| Mass Spectrum (m/z) of Main Peak | e.g., 153 (M+), 138, 110[6] |
Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying potential impurities. This compound is commonly synthesized by the reduction of 2,4-dimethoxynitrobenzene.[7]
Potential Process-Related Impurities:
-
2,4-Dimethoxynitrobenzene: Unreacted starting material.
-
Isomeric Dimethoxyanilines: Such as 2,5-dimethoxyaniline (B66101) or 3,4-dimethoxyaniline, which could arise from isomeric impurities in the starting materials.
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamine (B1172632) derivatives.
Potential Degradation Products:
-
Oxidation products, leading to colored impurities.
-
Products of de-methylation.
-
This compound is sensitive to air and light, which can lead to degradation.[4]
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound. The choice of method will be dictated by the specific analytical needs. For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC is often the more practical and efficient choice. For in-depth impurity profiling, identification of unknown impurities, and trace-level analysis, the superior sensitivity and specificity of GC-MS are indispensable. A comprehensive approach utilizing both techniques can provide a complete and robust assessment of this compound purity, ensuring the quality and consistency required for its use in sensitive applications.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. d-nb.info [d-nb.info]
- 6. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
A Comparative Analysis of 2,4-Dimethoxyaniline and 3,4-Dimethoxyaniline for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Among the myriad of available intermediates, substituted anilines play a crucial role due to their versatile reactivity. This guide provides a detailed comparative analysis of two constitutional isomers: 2,4-dimethoxyaniline and 3,4-dimethoxyaniline (B48930). We will delve into their physicochemical properties, synthesis, reactivity, and applications, supported by experimental data and protocols to aid researchers in making informed decisions for their specific needs.
Physicochemical and Spectroscopic Properties: A Side-by-Side Comparison
While both this compound and 3,4-dimethoxyaniline share the same molecular formula (C₈H₁₁NO₂) and molecular weight (153.18 g/mol ), the positional difference of their methoxy (B1213986) groups imparts distinct physical and chemical characteristics. These differences are summarized in the tables below.
| Property | This compound | 3,4-Dimethoxyaniline |
| CAS Number | 2735-04-8 | 6315-89-5 |
| Appearance | White to light yellow or brown solid or liquid.[1] | Light yellow to brown crystalline powder.[2] |
| Melting Point (°C) | 33-36 | 85-89 |
| Boiling Point (°C) | Not readily available | 174-176 (at 22 mmHg) |
| Density (g/mL) | 1.075 (at 25 °C) | Not readily available |
| Solubility | Slightly soluble in water; soluble in organic solvents.[1] | Slightly soluble in water; soluble in ethanol (B145695) and ether. |
| Spectroscopic Data | This compound | 3,4-Dimethoxyaniline |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic protons and methoxy groups. The exact shifts depend on the solvent used. | Spectra available, with distinct aromatic proton and methoxy group signals. The exact shifts depend on the solvent used. |
| ¹³C NMR | Spectra available, providing information on the carbon skeleton. | Spectra available, providing information on the carbon skeleton. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500), C-H aromatic stretching (around 3000-3100), and C-O stretching (around 1000-1300). | Characteristic peaks for N-H stretching (around 3300-3500), C-H aromatic stretching (around 3000-3100), and C-O stretching (around 1000-1300). |
Synthesis and Reactivity
The primary synthetic route to both dimethoxyaniline isomers involves the reduction of the corresponding dimethoxynitrobenzene (B8025996) precursor.
dot
The reactivity of the aniline (B41778) core is significantly influenced by the electronic effects of the methoxy substituents. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[3][4][5][6][7] The methoxy groups are also activating and ortho, para-directing.
In This compound , the positions ortho and para to the amino group are the 6- and 5-positions, respectively. The powerful activating effects of the amino and methoxy groups make this isomer highly reactive towards electrophiles.
In 3,4-dimethoxyaniline , the positions ortho and para to the amino group are the 2- and 5-positions. The directing effects of the two methoxy groups and the amino group are concerted, strongly activating the 2-, 5-, and 6-positions for electrophilic substitution.
Applications in Synthesis
Both isomers are valuable intermediates in the synthesis of dyes and pharmaceuticals.[1][8] Their primary application lies in their ability to undergo diazotization followed by coupling reactions to form azo dyes, or to be incorporated into heterocyclic ring systems found in many biologically active molecules.
dot
Experimental Protocols
Synthesis of this compound from 2,4-Dimethoxynitrobenzene
Materials:
-
2,4-Dimethoxynitrobenzene
-
Ethanol
-
Ferric chloride
-
Activated carbon
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
In a reaction flask, dissolve 2,4-dimethoxynitrobenzene in ethanol.
-
To this solution, add activated carbon, a catalytic amount of ferric chloride, and hydrazine hydrate.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and filter to remove the activated carbon and catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or distillation under reduced pressure. A patent for a similar procedure reports a yield of over 96% with a purity of over 99.6%.[9]
Synthesis of an Azo Dye from 3,4-Dimethoxyaniline
Materials:
-
3,4-Dimethoxyaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite (B80452)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization: Dissolve 3,4-dimethoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 15-20 minutes to ensure complete formation of the diazonium salt.[10]
-
Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it in an ice bath.[10]
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring. A colored precipitate of the azo dye will form immediately.[10]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.[10]
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water, and dry it.[10]
Synthesis of a Schiff Base from 3,4-Dimethoxyaniline
Materials:
-
3,4-Dimethoxyaniline
-
Ethanol
Procedure:
-
A mixture of 3,4-dimethoxyaniline (3 mmol) and 4-nitrobenzaldehyde (3 mmol) is refluxed in ethanol for 4 hours.[1]
-
After cooling the solution, the formed precipitate is filtered off and washed with ethanol to give the pure Schiff base as an orange solid.[1] The reported yield for a similar reaction is 89%.[1]
Safety and Handling
Both this compound and 3,4-dimethoxyaniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
| Hazard Information | This compound | 3,4-Dimethoxyaniline |
| GHS Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Harmful if swallowed. Harmful in contact with skin. |
| Precautionary Measures | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Store in a well-ventilated place. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Store locked up. |
Conclusion
This compound and 3,4-dimethoxyaniline, while isomeric, exhibit distinct physicochemical properties that influence their handling and application. The lower melting point of the 2,4-isomer may be advantageous in certain processes where a liquid reactant is preferred. In terms of reactivity, both are highly activated towards electrophilic substitution, with the specific substitution pattern influencing the regioselectivity of reactions.
The choice between these two isomers will ultimately depend on the specific requirements of the target molecule and the desired reaction pathway. For instance, the steric hindrance around the amino group in this compound might be exploited to achieve selective reactions at other positions on the ring. Conversely, the concerted activating effects of the substituents in 3,4-dimethoxyaniline could be beneficial for reactions requiring high nucleophilicity. This guide provides the foundational data and experimental context to assist researchers in navigating these considerations for their synthetic endeavors.
References
- 1. 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. askfilo.com [askfilo.com]
- 8. nbinno.com [nbinno.com]
- 9. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomers of Dimethoxyaniline
A comprehensive guide to the spectroscopic comparison of 2,4-dimethoxyaniline and its structural isomers, offering researchers, scientists, and drug development professionals a detailed analysis of their unique spectral fingerprints. This guide provides a side-by-side examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The subtle shift of a methoxy (B1213986) group on an aniline (B41778) ring can significantly alter a molecule's chemical and physical properties. For scientists working with dimethoxyaniline isomers, distinguishing between these closely related compounds is a critical step in synthesis, quality control, and drug discovery. Spectroscopic techniques provide a powerful toolkit for this purpose, each offering a unique window into the molecular structure. This guide delves into the spectroscopic nuances of this compound and its five structural isomers: 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxyaniline.
At a Glance: A Comparative Overview
The following diagram illustrates the workflow for the spectroscopic identification and comparison of the dimethoxyaniline isomers.
Caption: Workflow for the spectroscopic comparison of dimethoxyaniline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise substitution patterns on the aromatic ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electronic environment created by the amino and methoxy groups.
¹H NMR Spectral Data
The following table summarizes the key ¹H NMR chemical shifts for the dimethoxyaniline isomers, typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Isomer | -NH₂ Protons (δ, ppm) | Aromatic Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) |
| This compound | ~3.8 (s, 2H) | 6.75 (d), 6.4 (dd), 6.3 (d) | 3.85 (s, 3H), 3.78 (s, 3H) |
| 2,3-Dimethoxyaniline | ~3.9 (s, 2H) | 6.8-6.6 (m, 3H) | 3.87 (s, 3H), 3.84 (s, 3H) |
| 2,5-Dimethoxyaniline | ~3.7 (s, 2H) | 6.7 (d), 6.3 (d), 6.25 (dd) | 3.78 (s, 3H), 3.71 (s, 3H) |
| 2,6-Dimethoxyaniline | ~4.2 (s, 2H) | 6.9 (t), 6.5 (d) | 3.85 (s, 6H) |
| 3,4-Dimethoxyaniline | ~3.6 (s, 2H) | 6.7 (d), 6.3 (d), 6.2 (dd) | 3.85 (s, 3H), 3.82 (s, 3H) |
| 3,5-Dimethoxyaniline | ~3.7 (s, 2H) | 6.0 (d), 5.9 (t) | 3.75 (s, 6H) |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'm' a multiplet.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly diagnostic of the substitution pattern.
| Isomer | Aromatic Carbons (δ, ppm) | -OCH₃ Carbons (δ, ppm) |
| This compound | ~151, 149, 139, 115, 103, 98 | ~56.0, 55.5 |
| 2,3-Dimethoxyaniline | ~153, 142, 137, 119, 110, 105 | ~56.0, 55.8 |
| 2,5-Dimethoxyaniline | ~154, 143, 141, 104, 102, 100 | ~56.2, 55.7 |
| 2,6-Dimethoxyaniline | ~150, 135, 122, 105 | ~56.0 |
| 3,4-Dimethoxyaniline | ~149, 144, 140, 113, 103, 100 | ~56.5, 56.0 |
| 3,5-Dimethoxyaniline | ~162, 148, 95, 92 | ~55.5 |
Note: Chemical shifts are approximate.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For dimethoxyanilines, the characteristic absorptions of the N-H and C-O bonds are of primary interest.
| Isomer | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-O Stretch (cm⁻¹) |
| This compound | ~3450, 3370 | ~1280 | ~1210, 1040 |
| 2,3-Dimethoxyaniline | ~3460, 3380 | ~1270 | ~1220, 1050 |
| 2,5-Dimethoxyaniline | ~3440, 3360 | ~1290 | ~1220, 1040 |
| 2,6-Dimethoxyaniline | ~3480, 3390 | ~1260 | ~1230, 1030 |
| 3,4-Dimethoxyaniline | ~3430, 3350 | ~1275 | ~1230, 1030 |
| 3,5-Dimethoxyaniline | ~3420, 3340 | ~1300 | ~1205, 1060 |
Note: Wavenumbers are approximate.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For all dimethoxyaniline isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of approximately 153, corresponding to the molecular formula C₈H₁₁NO₂.[1][2][3][4][5][6][7][8] The fragmentation patterns, particularly the loss of methyl (-CH₃) and methoxy (-OCH₃) groups, can help in distinguishing between the isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 153 | 138, 110, 95 |
| 2,3-Dimethoxyaniline | 153 | 138, 110, 82 |
| 2,5-Dimethoxyaniline | 153 | 138, 110, 95 |
| 2,6-Dimethoxyaniline | 153 | 138, 122, 110 |
| 3,4-Dimethoxyaniline | 153 | 138, 110, 82 |
| 3,5-Dimethoxyaniline | 153 | 138, 110, 82 |
Note: Fragmentation patterns can be influenced by the specific ionization technique and energy used.
Experimental Protocols
The following are general protocols for the spectroscopic techniques described in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A small amount of the aniline sample (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[9] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[10] The spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.[9][10] For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy (KBr Pellet Method)
The solid aniline sample (1-2 mg) is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder.[11] The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[11][12][13] The pellet is placed in a sample holder and the IR spectrum is recorded using an FTIR spectrometer.[14][15]
Mass Spectrometry (Electron Ionization - EI)
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[16][17] In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][16][18] The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, and a mass spectrum is generated.[16]
This guide provides a foundational understanding of the spectroscopic differences between this compound and its isomers. By carefully analyzing the data from these complementary techniques, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity and success of their scientific endeavors.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mzCloud – 3 5 Dimethoxyaniline [mzcloud.org]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenamine, 3,5-dimethoxy- [webbook.nist.gov]
- 8. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. rsc.org [rsc.org]
- 11. shimadzu.com [shimadzu.com]
- 12. azom.com [azom.com]
- 13. youtube.com [youtube.com]
- 14. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Biological Activity of 2,4-Dimethoxyaniline Derivatives Versus Other Anilines
For Researchers, Scientists, and Drug Development Professionals
Aniline (B41778) and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 2,4-dimethoxyaniline derivatives have garnered significant interest due to the influence of the dual methoxy (B1213986) substituents on their bioactivity. This guide provides an objective comparison of the anticancer, antimicrobial, and antioxidant properties of this compound derivatives against other substituted anilines, supported by experimental data.
Structure-Activity Relationship: The Influence of Methoxy Groups
The biological activity of aniline derivatives is significantly modulated by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH3) groups, generally enhance the biological potential. In this compound, the methoxy groups at positions 2 and 4 increase the electron density of the aniline ring, which can enhance interactions with biological targets and influence properties like membrane permeability and metabolic stability.[1]
Anticancer Activity: A Comparative Analysis
Aniline derivatives have been extensively investigated as anticancer agents, with many acting as inhibitors of key signaling pathways involved in tumor progression.
Quantitative Comparison of Anticancer Activity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various aniline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Dimethoxy Anilines | Pegaharoline A (a novel aniline derivative) | A549 (Lung) | Not specified, but significant inhibition observed | [2][3] |
| 2-Substituted aniline pyrimidine (B1678525) (18c) | HepG2 (Liver) | 18.5 ± 2.3 nM (as Mer/c-Met inhibitor) | [4] | |
| 2-Substituted aniline pyrimidine (18c) | MDA-MB-231 (Breast) | 33.6 ± 4.3 nM (as Mer/c-Met inhibitor) | [4] | |
| 2-Substituted aniline pyrimidine (18c) | HCT116 (Colon) | Not specified, but potent activity | [4] | |
| Halogenated Anilines | 4-Anilinoquinazoline (B1210976) (8a) | A431 (Skin) | 2.62 | [5] |
| 3-Chloro-5-(4-fluorophenyl)aniline analogue (4j) | NCI-60 Panel | Mean Growth Percent: <50% | [6] | |
| Other Substituted Anilines | Benzothiazole aniline (L1) | Liver, Breast, Lung, Prostate, Kidney, Brain | Better than cisplatin | [7][8] |
| Benzothiazole aniline (L2) | Liver, Breast, Lung, Prostate, Kidney, Brain | Better than cisplatin | [7][8] | |
| 4-Anilinoquinazolinylchalcone (4a) | MDA-MB-231 (Breast) | Not specified, but significant activity |
Signaling Pathways in Anticancer Activity
Aniline derivatives often exert their anticancer effects by targeting crucial signaling pathways. Two prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways, which are frequently dysregulated in cancer.
Many 4-anilinoquinazoline derivatives function as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[9][10][11][12][13] By binding to the ATP-binding site of the EGFR, these compounds block the downstream signaling cascade that promotes cell proliferation and survival.
Certain aniline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.[2][3][14][15][16] Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
Antimicrobial Activity: A Comparative Overview
Aniline derivatives are known to possess significant antimicrobial properties. Their mechanism of action often involves the disruption of essential bacterial processes, such as cell wall synthesis.[17][18][19][][21]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy. The table below presents MIC values for various aniline derivatives against different microbial strains. Lower MIC values signify greater antimicrobial activity.
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Dimethoxy Anilines | Schiff base of 2,5-dimethoxyaniline | S. aureus | >100 | |
| Schiff base of 2,5-dimethoxyaniline | E. coli | >100 | ||
| Halogenated Anilines | 4-bromo-3-chloroaniline (4B3CA) | Uropathogenic E. coli | 200 | |
| 3,5-dibromoaniline (3,5-DBA) | Uropathogenic E. coli | 100 | ||
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [22] | |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | [22] | |
| Other Substituted Anilines | Quinoxaline (B1680401) derivative (5p) | S. aureus | 4-16 | [23] |
| Nickel (II) Salicylhydroxamic Acid Aniline Adduct | S. pyogenes, S. dysenteriae, C. albicans | Resistant | [24] |
Note: Data for simple this compound derivatives is sparse in comparative studies. The data for dimethoxy anilines is based on more complex derivatives.
Mechanism of Antimicrobial Action
A primary mechanism of action for many aniline-based antimicrobial agents is the inhibition of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.[18][19] Aniline derivatives can interfere with the enzymes responsible for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.
Antioxidant Activity: A Comparative Perspective
The antioxidant potential of aniline derivatives is attributed to their ability to donate a hydrogen atom from the amino group to scavenge free radicals. The presence of electron-donating substituents, like methoxy groups, can enhance this activity.[25][26]
Quantitative Comparison of Antioxidant Activity (EC50/IC50 Values)
The antioxidant capacity is often measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 or IC50 values. A lower value indicates stronger antioxidant activity.
| Compound Class | Derivative Example | DPPH Scavenging Activity (EC50 in mM) | Reference |
| Dimethoxy Anilines | 3,5-dimethoxyaniline (B133145) derivatives (Schiff bases) | Scavenging effect of 50.2-71.4% at 100-200 µg/mL | |
| Aminophenols | 2-Aminophenol | 0.011 | [27] |
| 4-Aminophenol | 0.015 | [27] | |
| Phenylenediamines | o-Phenylenediamine | 0.013 | [27] |
| p-Phenylenediamine | 0.021 | [27] | |
| Unsubstituted Aniline | Aniline | > 83 | [27] |
Note: The data for 3,5-dimethoxyaniline derivatives is presented as a percentage of scavenging activity at a specific concentration range, not as an IC50 value, making direct comparison challenging. However, it indicates notable antioxidant potential. The significantly higher EC50 for unsubstituted aniline highlights the importance of activating substituents.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of biological activities.
Synthesis of this compound Derivatives
A common method for synthesizing derivatives, such as Schiff bases, involves the condensation reaction between this compound and a substituted aldehyde in an appropriate solvent.
A general procedure for synthesizing this compound itself involves the reduction of 2,4-dimethoxynitrobenzene.[28]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test aniline derivatives.
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the aniline derivatives in a liquid growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
Observation: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test aniline derivatives.
-
Reaction Mixture: Mix the DPPH solution with the test compound solutions.
-
Incubation: Incubate the mixture in the dark at room temperature.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm). The degree of discoloration indicates the scavenging activity.
Conclusion
The available data suggests that this compound derivatives hold significant promise as biologically active compounds, particularly in the realms of anticancer and antioxidant applications. The presence of two electron-donating methoxy groups appears to enhance their activity compared to unsubstituted aniline. However, a direct comparison with other substituted anilines, such as halogenated or alkylated derivatives, reveals a complex structure-activity relationship where the specific nature and position of the substituent play a crucial role. For instance, while dimethoxyaniline derivatives show good antioxidant potential, certain aminophenols and phenylenediamines exhibit even stronger activity. In terms of antimicrobial efficacy, halogenated anilines and more complex heterocyclic derivatives of aniline often demonstrate superior potency.
Further research focusing on the direct, systematic comparison of a wide range of simple substituted anilines, including various isomers of dimethoxyaniline, is warranted to fully elucidate the structure-activity relationships and to guide the rational design of novel therapeutic agents.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel macrocyclic derivatives bearing aniline pyrimidine scaffolds as EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jofamericanscience.org [jofamericanscience.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of EGFR tyrosine kinase inhibition by C-C multiple bonds-containing anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel inhibitors of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 21. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomedres.us [biomedres.us]
- 25. benchchem.com [benchchem.com]
- 26. files.core.ac.uk [files.core.ac.uk]
- 27. benchchem.com [benchchem.com]
- 28. CN101701000A - Method for synthesizing this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 6,8-Dimethoxyquinoline: Evaluating Reaction Pathways from 2,4-Dimethoxyaniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted quinolines is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of synthetic routes to 6,8-dimethoxyquinoline (B1356820), a key structural motif in various pharmacologically active compounds. We will explore the reaction of 2,4-dimethoxyaniline via a modified Skraup synthesis and compare it with an alternative pathway starting from 6,8-dibromoquinoline (B11842131). This guide will present quantitative data in structured tables, detailed experimental protocols, and visualizations of the reaction pathways and workflows.
The quinoline (B57606) scaffold is a privileged structure in drug discovery, and the methoxy (B1213986) substituents at the 6- and 8-positions can significantly influence the pharmacological profile of the molecule. Therefore, efficient and well-characterized synthetic methods are of paramount importance.
Comparison of Synthetic Routes to 6,8-Dimethoxyquinoline
This guide evaluates two distinct synthetic strategies for the preparation of 6,8-dimethoxyquinoline. The first is a classical approach, the Skraup reaction, utilizing the readily available this compound. The second is a modern cross-coupling approach, starting from a pre-functionalized quinoline core.
| Parameter | Route 1: Modified Skraup Synthesis | Route 2: Nucleophilic Substitution |
| Starting Material | This compound | 6,8-Dibromoquinoline |
| Key Transformation | Cyclization with glycerol (B35011) | Copper-catalyzed methoxylation |
| Reagents | Glycerol, Sulfuric acid, Oxidizing agent | Sodium methoxide (B1231860), Copper(I) iodide, N,N-Dimethylformamide (DMF) |
| Yield | Typically moderate, but can be variable | 84% |
| Reaction Conditions | Harsh (high temperature, strong acid) | Milder (moderate temperature) |
| Purification | Often challenging due to tar formation | Column chromatography |
Experimental Protocols
Route 1: Modified Skraup Synthesis of 6,8-Dimethoxyquinoline
While a specific literature procedure for the Skraup reaction of this compound was not found, a general protocol for the Skraup reaction, which is known to be harsh and can result in variable yields, is described below.[1][2] This protocol would need to be optimized for the specific substrate.
Materials:
-
This compound
-
Glycerol
-
Concentrated Sulfuric Acid
-
An oxidizing agent (e.g., nitrobenzene, arsenic acid, or sodium iodide)[1][3]
-
Ferrous sulfate (B86663) (optional, as a moderator)[1]
Procedure:
-
Carefully add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer, with cooling.
-
Add this compound to the mixture.
-
If using, add ferrous sulfate to moderate the reaction.[1]
-
Slowly heat the mixture. The reaction is often exothermic and requires careful temperature control.[2]
-
Add the oxidizing agent portion-wise.
-
Heat the reaction mixture at a high temperature (typically >150 °C) for several hours.[2]
-
After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., sodium hydroxide).
-
The crude product is then extracted with an organic solvent.
-
Purification is often challenging due to the formation of tar and may require steam distillation followed by column chromatography.[4][5]
Route 2: Synthesis of 6,8-Dimethoxyquinoline from 6,8-Dibromoquinoline
This method provides a more controlled and higher-yielding synthesis of the target compound.
Materials:
-
6,8-Dibromoquinoline
-
Sodium methoxide (NaOMe)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 6,8-dibromoquinoline in DMF, add sodium methoxide and copper(I) iodide.
-
Heat the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography to afford 6,8-dimethoxyquinoline in high yield (84%).
Spectroscopic Data for 6,8-Dimethoxyquinoline (from Route 2)
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.04 (dd, J = 4.2, 1.6 Hz, 1H), 8.16 (d, J = 2.4 Hz, 1H), 8.09 (dd, J = 8.3, 1.6 Hz, 1H), 7.96 (d, J = 2.4 Hz, 1H), 7.49 (dd, J = 4.2, 8.3 Hz, 1H), 4.05 (s, 3H), 4.03 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.5, 148.8, 144.1, 135.9, 135.7, 130.1, 129.7, 125.9, 122.7, 119.9, 56.2, 55.8 |
| IR (KBr, cm⁻¹) | νmax 3026, 1638, 1617, 1587, 1545, 1467, 1443, 1347, 1306, 1183, 1084, 1030, 962, 857, 809, 779, 677, 593, 543, 501 |
Visualizing the Synthetic Pathways
To better understand the chemical transformations, the following diagrams illustrate the reaction pathways.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Reactivity of 2,4-Dimethoxyaniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2,4-dimethoxyaniline with other substituted anilines. Understanding the relative reactivity of aniline (B41778) derivatives is crucial in organic synthesis and drug development, where these compounds are pivotal building blocks. The electronic and steric effects of substituents on the aniline ring significantly influence its nucleophilicity and, consequently, its performance in various chemical transformations. This document presents quantitative data, detailed experimental protocols, and visual representations to aid in the selection and application of appropriately substituted anilines.
The Influence of Substituents on Aniline Reactivity
The reactivity of the amino group in aniline is dictated by the electron density on the nitrogen atom. Electron-donating groups (EDGs) increase this electron density, enhancing the nucleophilicity and basicity of the aniline, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and basicity.
This compound possesses two methoxy (B1213986) (-OCH₃) groups, which are strong electron-donating groups through resonance. The methoxy group at the para-position (position 4) strongly activates the ring towards electrophilic aromatic substitution and increases the electron density on the nitrogen atom. The methoxy group at the ortho-position (position 2) also contributes to this activation, making this compound a highly reactive nucleophile.[1]
Quantitative Comparison of Substituted Anilines
The reactivity of substituted anilines can be quantitatively assessed through their basicity (pKa of the conjugate acid) and the electronic effect of their substituents, as described by Hammett constants (σ). A higher pKa value indicates a stronger base and generally a more reactive nucleophile. Hammett constants quantify the electron-donating (negative σ) or electron-withdrawing (positive σ) nature of a substituent.
Below is a table summarizing the pKa values and Hammett constants for a selection of substituted anilines, providing a basis for comparing their reactivity with this compound.
| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid | Hammett Constant (σ) of Substituent(s) |
| This compound | 2-OCH₃, 4-OCH₃ | ~5.14 (Predicted)[2][3][4] | σₚ(-OCH₃) = -0.27, σₘ(-OCH₃) = +0.12 |
| Aniline | H | 4.63 | 0.00 |
| 4-Methoxyaniline | 4-OCH₃ | 5.34 | -0.27 |
| 4-Methylaniline | 4-CH₃ | 5.08 | -0.17 |
| 4-Chloroaniline | 4-Cl | 3.98 | +0.23 |
| 4-Nitroaniline | 4-NO₂ | 1.00 | +0.78 |
| 2-Methoxyaniline | 2-OCH₃ | 4.49 | - |
| 3-Methoxyaniline | 3-OCH₃ | 4.23 | +0.12 |
Note: The Hammett constant for the ortho-substituent is not straightforward due to steric effects. The pKa value for this compound is a predicted value from chemical software.
Experimental Protocols for Assessing Reactivity
To experimentally compare the reactivity of this compound with other substituted anilines, standardized reactions can be employed. Below are detailed protocols for two common reactions involving anilines: N-acylation and the Buchwald-Hartwig amination. The reaction rates or yields for different anilines in these reactions can serve as a direct measure of their relative reactivity.
N-Acylation of Substituted Anilines
N-acylation is a fundamental reaction that is sensitive to the nucleophilicity of the aniline. A more nucleophilic aniline will react faster with the acylating agent.
Protocol: Acetylation of a Substituted Aniline [5][6][7][8]
-
Dissolution: Dissolve 1.0 mmol of the substituted aniline in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add 1.2 mmol of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 mmol of acetic anhydride (B1165640) or acetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of water. Separate the organic layer, wash it with 1 M HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
-
Purification and Analysis: Purify the product by recrystallization or column chromatography. The yield and reaction time can be used to compare the reactivity of different anilines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The efficiency of this reaction is influenced by the nucleophilicity and steric properties of the aniline.[9][10]
Protocol: Palladium-Catalyzed Amination of an Aryl Halide [9][10]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the substituted aniline (1.2 mmol), a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., 4 mol% Xantphos), and a base (e.g., 1.4 mmol sodium tert-butoxide) to an oven-dried Schlenk tube.
-
Solvent Addition: Add 5 mL of an anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane) to the tube.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Isolation: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. The yield of the coupled product provides a measure of the aniline's reactivity in this transformation.
Visualizing Reactivity Relationships
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the reactivity of substituted anilines.
Caption: Experimental workflow for N-acylation of anilines.
References
- 1. CAS 2735-04-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 2735-04-8 [m.chemicalbook.com]
- 3. This compound | 2735-04-8 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Utility of 2,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
2,4-Dimethoxyaniline is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules. Characterized by an aniline (B41778) core substituted with two electron-donating methoxy (B1213986) groups at positions 2 and 4, this compound exhibits enhanced nucleophilicity compared to unsubstituted aniline, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comparative analysis of the synthetic utility of this compound, offering experimental data and methodologies for its key applications.
Key Synthetic Applications
The strategic placement of the methoxy groups in this compound activates the benzene (B151609) ring, facilitating various electrophilic substitution and cyclization reactions. Its primary applications lie in the synthesis of heterocyclic compounds, which form the backbone of many biologically active molecules.
Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of quinoline (B57606) and quinazoline (B50416) scaffolds, which are prevalent in numerous pharmacologically active compounds.
Quinoline Synthesis: Quinolines are a class of heterocyclic aromatic compounds with a broad spectrum of biological activities, including antifungal and anticancer properties.[2][3] Several classic named reactions can be employed to synthesize quinoline derivatives from anilines.
-
Skraup-Doebner-von Miller Reaction: This reaction involves the synthesis of quinolines from an aniline and α,β-unsaturated carbonyl compounds.[4][5] It is a modification of the original Skraup synthesis, which uses glycerol (B35011) and an oxidizing agent.[6]
-
Pfitzinger Reaction: This reaction produces substituted quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base.[7][8][9]
Quinazoline Synthesis: Quinazolines are another important class of nitrogen-containing heterocyclic compounds. A notable application of a related dimethoxyaniline is in the synthesis of the antihypertensive drug Prazosin (B1663645) . While many synthetic routes to Prazosin exist, some proceed via intermediates derived from vanillin (B372448) and isovanillin.[10] However, the core 6,7-dimethoxy-4-aminoquinazoline moiety is structurally related to this compound, highlighting the importance of this substitution pattern in medicinal chemistry.
Agrochemical Synthesis
The structural motifs derived from this compound are also found in agrochemicals, particularly herbicides and fungicides.
Herbicides: Triazolopyrimidine sulfonamides are a class of herbicides that act by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[11][12][13] The synthesis of these complex molecules often involves precursors that can be derived from substituted anilines.
Fungicides: Quinoline derivatives have shown significant antifungal activity against various phytopathogenic fungi.[1][2][3][14][15] The development of novel fungicides often involves the exploration of different substitution patterns on the quinoline ring to enhance efficacy and spectrum of activity.
Comparative Analysis: this compound vs. Alternatives
The choice of a substituted aniline as a starting material can significantly impact reaction outcomes, including yield, purity, and the properties of the final product. A common alternative to this compound is its isomer, 3,4-dimethoxyaniline . The different positioning of the methoxy groups influences the regioselectivity of cyclization reactions and the electronic properties of the resulting heterocyclic systems.
Data Presentation: Synthesis of Quinoline Derivatives
| Starting Aniline | Reagents | Key Conditions | Product | Yield (%) | Reference |
| Aniline (general) | Glycerol, H₂SO₄, Nitrobenzene | Heating | Quinoline | 55-60 | [16] |
Note: The yield is based on the amount of aniline consumed.
Data Presentation: Pfitzinger Reaction for Quinoline-4-Carboxylic Acids
The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids. The table below presents a general procedure.
| Starting Materials | Reagents | Key Conditions | Product | Yield (%) | Reference |
| Isatin, Ketone (general) | KOH, Ethanol (B145695) | Reflux, 24h | Quinoline-4-carboxylic acid derivative | Variable | [9] |
Experimental Protocols
General Protocol for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
This protocol is a generalized procedure based on literature descriptions.[8][9]
Materials:
-
Isatin
-
Appropriate ketone (e.g., acetone, acetophenone)
-
Potassium hydroxide (B78521) (KOH)
-
Absolute ethanol
-
Water
-
Ether
-
Acetic acid
Procedure:
-
Dissolve 0.02 mol of KOH in a mixture of 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.
-
Add 0.0075 mol of isatin to the solution and stir for 1 hour at room temperature.
-
Gradually add 0.015 mol of the ketone to the reaction mixture.
-
Reflux the mixture with stirring for approximately 24 hours.
-
After cooling, distill off the majority of the solvent.
-
Add water to the residue and perform an ether extraction to remove any neutral impurities.
-
Acidify the aqueous layer with acetic acid to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline-4-carboxylic acid.
Visualizations
Logical Flow of Synthetic Applications
Caption: Synthetic pathways from this compound.
Experimental Workflow for Pfitzinger Reaction
Caption: Workflow for the Pfitzinger synthesis.
Comparison of 2,4- and 3,4-Dimethoxyaniline Reactivity
Caption: Comparison of reactivity between aniline isomers.
References
- 1. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. Synthesis and identification of the major metabolites of prazosin formed in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 3,4-DIMETHOXYANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Cross-Validation of Analytical Methods for 2,4-Dimethoxyaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,4-Dimethoxyaniline, a key intermediate in various synthetic processes, is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive cross-validation of common analytical techniques, offering a comparative overview of their performance characteristics. While specific cross-validation data for this compound is not extensively published, this document leverages data from structurally similar aromatic amines to provide a reliable benchmark for method development and selection. The presented experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) serve as a robust foundation for the analysis of this compound.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method hinges on factors such as sensitivity, selectivity, sample matrix complexity, and cost. The following table summarizes typical validation parameters for the analysis of primary aromatic amines, offering a comparative baseline for evaluating methods for this compound.
| Analytical Method | Analyte Class | Linearity (R²) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV | Primary Aromatic Amines | >0.99 | 5.6 - 21.4 (Reproducibility) | Not Reported | 0.010% (w/w) | 89 - 100 |
| GC-MS | Aniline in serum | Not Reported | Within-run: 3.8%, Between-run: 5.8% | 0.1 mg/L | Not Reported | Not Reported |
| LC-MS/MS | Primary Aromatic Amines | >0.999 | 5.6 - 21.4 (Reproducibility) | 0.4 - 5 ng/band | 0.8 - 14 ng/band | Not Reported |
| HPTLC | Heterocyclic Aromatic Amines | >0.99 (Polynomial) | ≤ 3.3 (Repeatability), < 2 (Intermediate) | 0.4 - 5 ng/band | 0.8 - 14 ng/band | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are foundational and may require optimization for the specific analysis of this compound in various matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of non-volatile and thermally labile compounds like this compound.[1]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[1][2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is common.[3] For example, a 70:30 (v/v) mixture of acetonitrile and water can be effective.[3] Mobile phase modification with formic or phosphoric acid may be used.[2]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV detection at a wavelength that provides the strongest signal for the analyte, for instance, 235 nm.[4]
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).[2]
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.[2]
-
Sample Solution: Prepare the sample at a concentration similar to the working standard using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass selective detector.[1]
-
Column: A fused silica (B1680970) capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is often used.[1]
-
Carrier Gas: Helium (99.999% purity).[1]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.[3]
-
Injection Mode: Splitless or split injection depending on the concentration of the analyte.
-
Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane (B109758) at a concentration of 1 mg/mL.[1]
-
Sample Extraction: For aqueous samples, liquid-liquid extraction at a basic pH may be employed. Solid-phase extraction (SPE) can be used for more complex matrices to isolate the analyte and remove interferences.[3][4]
-
Derivatization (Optional): To improve chromatographic properties and sensitivity, derivatization of the amine group can be performed.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis.[3]
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.[3][4]
-
Column: A C8 or C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: Typically a gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile).[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often used for anilines.[3]
-
Sample Preparation:
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical techniques.
References
A Comparative Performance Analysis of 2,4-Dimethoxyaniline-Derived Dyes for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals assessing the photophysical and performance characteristics of azo dyes synthesized from 2,4-dimethoxyaniline, benchmarked against leading alternative dye classes.
This guide provides a comprehensive evaluation of azo dyes derived from this compound, a key intermediate in the synthesis of a range of colorants.[1] These dyes are of significant interest in various fields, including textile manufacturing, printing, and as functional molecules in biomedical research. Their performance is critically assessed based on their spectral properties, fluorescence efficiency, and stability, offering a comparative perspective against established alternatives such as anthraquinone-based dyes.
Performance Assessment: Key Spectroscopic and Fastness Properties
The utility of a dye is determined by its color, brightness, and resilience to environmental factors. For this compound-derived dyes, these characteristics are quantified through several key performance indicators.
Spectroscopic Properties: The interaction of a dye with light is fundamental to its color and fluorescence. The absorption maximum (λmax) indicates the wavelength of light the dye most strongly absorbs, which dictates its color. For fluorescent dyes, the emission maximum (λem) and the fluorescence quantum yield (Φf) are critical. The quantum yield, a measure of the efficiency of the fluorescence process, represents the ratio of photons emitted to photons absorbed.
Fastness Properties: In applications such as textile dyeing, the durability of the color is paramount. Fastness properties measure the resistance of the dye to fading or bleeding under various conditions, including exposure to light (light fastness), washing (wash fastness), and rubbing (rubbing fastness). These are typically rated on a standardized scale, with higher values indicating better performance.
Below are tables summarizing the performance data for representative this compound-derived azo dyes and a comparison with a common alternative, anthraquinone (B42736) dyes.
Table 1: Spectroscopic Properties of this compound-Derived Azo Dyes
| Dye Structure (Coupling Component) | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| Naphthalene (B1677914) Derivative | DMSO | 498 | Not Reported | Not Reported |
| Substituted Aniline (B41778) | Various | 440 - 540 | Not Reported | Not Reported |
| Heterocyclic Compound | Various | 480 - 540 | Not Reported | Not Reported |
Note: Specific quantitative data for emission maxima and quantum yields for a broad range of this compound-derived dyes are not widely available in the surveyed literature. The data presented are representative values from studies on structurally similar azo dyes.
Table 2: Comparative Fastness Properties of Azo and Anthraquinone Dyes on Polyester Fabric
| Dye Class | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Azo Dyes (General) | 4-6 | 4-5 | 4-5 / 3-4 |
| Anthraquinone Dyes (General) | 6-7 | 4-5 | 4-5 / 4-5 |
Note: Fastness properties can vary significantly based on the specific dye structure, concentration, and the substrate material.
Experimental Protocols
Accurate and reproducible data are the foundation of reliable comparative analysis. The following section details the methodologies for key experiments used to assess dye performance.
Synthesis of Azo Dyes from this compound
Azo dyes are typically synthesized via a two-step diazotization and coupling reaction.
1. Diazotization of this compound:
-
Dissolve this compound in an acidic solution (e.g., hydrochloric acid in water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (B80452) (NaNO2) dropwise while maintaining the low temperature. This reaction forms the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of the desired coupling component (e.g., a naphthalene derivative, phenol, or another aromatic amine) in an appropriate solvent. For phenolic couplers, an alkaline solution is typically used.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
The azo dye will precipitate out of the solution.
-
Collect the solid dye by filtration, wash thoroughly with water, and dry.[2][3]
Measurement of Absorption and Emission Spectra
Spectroscopic analysis is performed using a UV-Vis spectrophotometer for absorption and a spectrofluorometer for emission.
-
Sample Preparation: Dissolve a small, precise amount of the dye in a suitable solvent (e.g., DMSO, ethanol) to create a stock solution. Dilute the stock solution to a concentration that results in an absorbance of approximately 0.1 at the λmax to avoid inner filter effects.
-
Absorption Spectrum: Scan the sample across the ultraviolet and visible range (typically 200-800 nm) to determine the wavelength of maximum absorption (λmax).
-
Emission Spectrum: Excite the sample at its λmax and scan the emission wavelengths to determine the wavelength of maximum fluorescence (λem).
Determination of Fluorescence Quantum Yield (Relative Method)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Standard Selection: Choose a fluorescent standard with an absorption and emission profile similar to the sample dye.
-
Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard. Ensure the absorbance of both solutions is low (<0.1) and identical at the excitation wavelength.
-
Calculation: The quantum yield (Φf) is calculated using the following equation:
Φf_sample = Φf_standard * (I_sample / I_standard) * (η_sample^2 / η_standard^2)
where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
Evaluation of Fastness Properties
Fastness tests are conducted according to standardized methods, such as those from the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
-
Light Fastness: A dyed fabric specimen is exposed to a high-intensity artificial light source (e.g., a xenon arc lamp) that simulates sunlight. The degree of fading is assessed by comparing the exposed sample to an unexposed sample using a standardized Blue Wool scale (1-8).
-
Wash Fastness: The dyed fabric is laundered with a standard detergent, often in the presence of undyed fabrics to assess color staining. The change in color of the sample and the degree of staining on the adjacent fabrics are evaluated using a grey scale (1-5).[4]
-
Rubbing (Crocking) Fastness: A standard white cloth is rubbed against the dyed fabric under controlled pressure for a specified number of cycles. The amount of color transferred to the white cloth is assessed using a grey scale (1-5). This is performed under both dry and wet conditions.
Comparative Analysis and Alternatives
Azo dyes derived from this compound offer a broad palette of colors, typically in the yellow to red range.[4][5] Their primary advantages lie in their synthetic versatility and cost-effectiveness. The methoxy (B1213986) groups on the aniline ring are electron-donating, which can influence the color and photophysical properties of the resulting dye.
Anthraquinone Dyes: This class of dyes serves as a major alternative to azo dyes, particularly for vibrant blue and red shades.[6] Structurally, they are based on the stable anthraquinone core.
-
Performance: Generally, anthraquinone dyes exhibit superior light fastness and thermal stability compared to many azo dyes.[4][5] This is attributed to their rigid and highly conjugated molecular structure.
-
Synthesis: The synthesis of anthraquinone dyes is often more complex and costly than that of azo dyes.
-
Applications: They are widely used in applications demanding high performance and durability.
Conclusion
Azo dyes derived from this compound represent a versatile and economically important class of colorants. While they offer a wide range of shades and are synthetically accessible, their performance, particularly in terms of light fastness, may be surpassed by alternative dye classes such as anthraquinones. The selection of an appropriate dye for a specific application requires a careful consideration of the desired color, required durability, and cost constraints. Further research into novel this compound-derived structures with enhanced photophysical properties, such as high fluorescence quantum yields and improved photostability, could expand their utility in advanced applications, including fluorescent probes and sensors.
References
- 1. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study on the Dyeing Property and Color Fastness of 4-Aminoazo Disperse Dyes -Textile Science and Engineering | 학회 [koreascience.kr]
benchmarking the synthesis of 2,4-Dimethoxyaniline against other methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Intermediate
2,4-Dimethoxyaniline is a crucial intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] The efficiency and purity of its production are paramount to the quality and cost-effectiveness of the final products. This guide provides a comparative analysis of common synthesis methods for this compound, supported by experimental data to inform methodology selection in research and development settings.
Performance Benchmarking: A Head-to-Head Comparison
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and environmental impact. The following table summarizes the key quantitative metrics for three prominent methods of synthesizing this compound.
| Performance Metric | Method 1: Hydrazine (B178648) Hydrate (B1144303) Reduction | Method 2: Iron Powder Reduction | Method 3: Two-Step Synthesis from 1,3-Dimethoxybenzene |
| Starting Material | 2,4-Dimethoxynitrobenzene | 2,4-Dimethoxynitrobenzene | 1,3-Dimethoxybenzene |
| Yield | >96%[1] | 84%[1] | ~45.6% (overall)[3] |
| Purity | >99.6%[1] | Not explicitly stated, m.p. 30-33 °C[1] | Not explicitly stated |
| Reaction Time | 2-5 hours[1] | 2 hours (post-erosion)[1] | Step 1: 0.25 h; Step 2: 4 h[3] |
| Reaction Temperature | 70-80 °C[1] | Reflux[1] | Step 1: 20 °C; Step 2: 160 °C[3] |
| Key Reagents | Hydrazine hydrate, FeCl₃, Activated Carbon | Iron powder, Acetic acid | Step 1: SnCl₄; Step 2: CsOH·H₂O |
| Environmental Concerns | Reduced waste products[1] | Significant iron mud waste[1] | Use of tin tetrachloride and high temperature |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key experiments discussed.
Method 1: Hydrazine Hydrate Reduction of 2,4-Dimethoxynitrobenzene[1]
This method stands out for its high yield and purity, coupled with a more environmentally benign profile compared to traditional iron powder reduction.
-
Reaction Setup: To a reaction vessel, add 2,4-dimethoxynitrobenzene and ethanol.
-
Reagent Addition: Introduce 80% hydrazine hydrate, ferric chloride, and activated carbon to the mixture.
-
Reaction Conditions: Heat the mixture to a reflux temperature of 70-80 °C and maintain for 2-5 hours.
-
Work-up and Purification: Upon completion, the crude product, with a this compound content of over 98%, is obtained. Further purification can be achieved by washing the crude product with a 1:1 mixture of methanol (B129727) and water, followed by centrifugation and drying to yield the final product with a purity exceeding 99.6%.
Method 2: Iron Powder Reduction of 2,4-Dimethoxynitrobenzene[1]
A classical method that, while effective, presents challenges in terms of waste management.
-
Pre-erosion: In a four-hole bottle, add iron powder, acetic acid, water, and an alkylbenzene solvent. Reflux this mixture for 1.5 hours.
-
Nitro Compound Addition: Add 2,4-dimethoxynitrobenzene to the refluxing mixture in batches.
-
Reaction: Continue the reaction for 2 hours.
-
Isolation: The product is isolated from the iron mud by extraction with a solvent, followed by solvent evaporation to yield this compound.
Method 3: Two-Step Synthesis from 1,3-Dimethoxybenzene[3]
This route offers an alternative starting material but involves a two-step process with a lower overall yield.
-
Step 1:
-
Reaction: React 1,3-Dimethoxybenzene with tin tetrachloride (SnCl₄) in methylene (B1212753) chloride (CH₂Cl₂) at 20 °C for 15 minutes.
-
Yield: This step yields an intermediate with 86% efficiency.
-
-
Step 2:
-
Reaction: The intermediate from Step 1 is treated with cesium hydroxide (B78521) monohydrate (CsOH·H₂O) in ethane-1,2-diol at 160 °C for 4 hours.
-
Yield: This step proceeds with a 53% yield, resulting in the final this compound product.
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via hydrazine hydrate reduction.
Caption: Logical comparison of key attributes for different synthesis methods.
Concluding Remarks
The synthesis of this compound via the reduction of 2,4-dimethoxynitrobenzene using hydrazine hydrate emerges as a superior method in terms of yield, purity, and environmental considerations when compared to the traditional iron powder reduction and the two-step synthesis from 1,3-dimethoxybenzene. While the iron powder method is a well-established procedure, its significant drawback is the production of iron-containing waste. The two-step synthesis provides an alternative route with a different starting material but at the cost of a significantly lower overall yield and the use of a strong Lewis acid. For researchers and drug development professionals, the hydrazine hydrate method offers a highly efficient, clean, and scalable option for the production of high-purity this compound. Further process optimization could also explore catalytic hydrogenation as a potentially continuous and environmentally friendly alternative.
References
Safety Operating Guide
Navigating the Disposal of 2,4-Dimethoxyaniline: A Procedural Guide
For researchers and professionals in scientific fields, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. 2,4-Dimethoxyaniline, a compound utilized in various research and development applications, requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols is not only a matter of best practice but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1]
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring that safety and compliance are maintained. Chemical waste generators are ultimately responsible for correctly classifying their waste, which may involve assessing it against the characteristics of hazardous waste if it is not explicitly listed in regulations.[2]
Hazard Profile and Regulatory Overview
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][3][4][5][6] Due to its toxicological properties, it must be managed as hazardous waste. While not specifically listed with a unique EPA waste code, it must be evaluated for the characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[7] Given its properties, it is most likely to be classified based on toxicity.
| Data Point | Value / Classification | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | |
| Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][3][6] | |
| RCRA Hazardous Waste | Must be evaluated by the generator for characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). | [2] |
| Primary Disposal Method | Incineration in a licensed facility or disposal via an approved hazardous waste plant. | [2][3] |
| Personal Protective Equipment | Safety glasses with side-shields, protective gloves, dust mask (type N95 or equivalent), lab coat. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste.
1. Waste Minimization and Collection
-
Minimize Generation: Review experimental protocols to ensure efficient use of this compound and avoid purchasing excessive quantities.
-
Initial Collection: At the point of generation, collect all waste containing this compound (e.g., surplus material, contaminated lab supplies, reaction residues) in a designated hazardous waste container.
-
Contaminated Items: Dispose of contaminated lab supplies such as gloves, absorbent paper, and Kim Wipes by double-bagging them in clear plastic bags and labeling them as hazardous waste. Contaminated sharps (pipettes, broken glass) must be placed in a puncture-resistant sharps container.
2. Container Selection and Labeling
-
Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with this compound and any other chemicals in the waste mixture. The container must have a secure, screw-on cap.
-
Proper Labeling: Immediately label the waste container with a hazardous waste tag.[1] The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name, "this compound," and the names of all other constituents in the mixture with their approximate concentrations.[1] Do not use abbreviations or chemical formulas.[1]
-
The date when waste was first added to the container (generation date).[1]
-
The name of the principal investigator and the specific location (building and room number).[1]
-
Appropriate hazard pictograms (e.g., harmful/irritant).[1]
-
3. Safe Storage and Segregation
-
Keep Containers Closed: Waste containers must remain tightly sealed except when waste is being added.
-
Do Not Overfill: Fill liquid waste containers to no more than 80-90% of their capacity to allow for vapor expansion.[7]
-
Designate a Storage Area: Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.
-
Segregate Waste: Segregate the this compound waste container from incompatible materials, such as strong oxidizers and acids.[4]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or bin) to contain any potential leaks or spills.
4. Arranging for Final Disposal
-
Contact EH&S: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[1]
-
Professional Disposal: The recommended disposal method is to use a licensed professional waste disposal service.[3] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Disposal of Empty Containers: A container that held this compound is considered empty if it has been triple-rinsed with an appropriate solvent (e.g., acetone).[7] The rinsate must be collected and managed as hazardous waste. After triple-rinsing and air-drying, and once the label is removed or defaced, the container may be disposed of in the regular trash or recycled.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,4-Dimethoxyaniline
Essential Safety and Handling Guide for 2,4-Dimethoxyaniline
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 2735-04-8). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes significant skin and eye irritation and may lead to respiratory irritation.[1][3][4] This compound is also known to be sensitive to air and light.[1]
GHS Hazard Statements: H302, H315, H319, H335.[5]
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value | Source |
| Physical State | Solid | [6] |
| Appearance | Dark brown / White to Light orange | [6] |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | |
| Melting Point | 33 - 37 °C / 91.4 - 98.6 °F | [6] |
| Flash Point | >109 °C / >228.2 °F | [6] |
| Density | 1.075 g/mL at 25 °C | |
| Vapor Pressure | 0.02 hPa at 20 °C | [6] |
Operational and Disposal Plan
Adherence to the following step-by-step protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are the first line of defense against exposure.
-
Eye and Face Protection: Wear NIOSH-approved safety glasses with side-shields or chemical goggles that conform to EU standard EN166.[3][6] In situations with a potential for splashing, a face shield should also be worn.[7]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use.[1][3] Follow proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3] Dispose of contaminated gloves according to regulations.[3]
-
Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]
-
-
Respiratory Protection:
Safe Handling and Storage Protocol
-
Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1][6] Use local exhaust ventilation to control dust.[3]
-
Handling:
-
Avoid all direct contact with the substance, including skin and eyes.[3]
-
Do not breathe in dust; prevent the formation of dust and aerosols.[3]
-
Weigh and transfer the chemical in a designated area, such as a fume hood, to minimize exposure.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][8]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
-
Storage:
Spill, Decontamination, and Disposal Plan
-
Spill Response:
-
Immediate Action: Evacuate personnel from the immediate spill area.[3]
-
PPE: Wear the full PPE described above.[3]
-
Containment: Avoid the generation of dust.[3] For small solid spills, dampen the material with acetone (B3395972) and carefully transfer it to a suitable, sealed container for disposal.[4] Alternatively, you can sweep up the material and shovel it into a designated waste container.[1][6]
-
Decontamination: Use absorbent paper dampened with acetone to clean up any remaining residue.[4] Subsequently, wash the contaminated surfaces with a soap and water solution.[4]
-
Prevention: Do not allow the spilled chemical to enter drains or waterways.[3]
-
-
Disposal:
Emergency and First Aid Procedures
Immediate action is crucial in the event of an exposure.
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[1][6] If contact lenses are worn, remove them if it is safe to do so and continue rinsing.[1][3] Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[1][6] Wash the affected skin area immediately and thoroughly with plenty of soap and water.[1][6] Get medical attention.[1]
-
Inhalation: Move the exposed individual to fresh air immediately.[1][3] If the person is not breathing, provide artificial respiration.[3] Seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth thoroughly with water.[3][8] Call a poison control center or a doctor for treatment advice.[9] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C8H11NO2 | CID 17652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. fishersci.com [fishersci.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
